(1-Chloro-2-nitroethenyl)benzene
Description
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Structure
3D Structure
Properties
CAS No. |
1199-21-9 |
|---|---|
Molecular Formula |
C8H6ClNO2 |
Molecular Weight |
183.59 g/mol |
IUPAC Name |
(1-chloro-2-nitroethenyl)benzene |
InChI |
InChI=1S/C8H6ClNO2/c9-8(6-10(11)12)7-4-2-1-3-5-7/h1-6H |
InChI Key |
NWBAJRDGKGSLMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C[N+](=O)[O-])Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Chemical Properties, Stability, and Reactivity of (1-Chloro-2-nitroethenyl)benzene
Abstract
(1-Chloro-2-nitroethenyl)benzene (CAS: 1199-21-9)[1], frequently referred to in literature as
Structural Profiling and Stereoelectronic Properties
(1-Chloro-2-nitroethenyl)benzene features a unique push-pull electronic system that is heavily skewed toward electron withdrawal. The molecule consists of a vinyl group substituted with a phenyl ring and a chlorine atom at the C1 (
-
Electrophilicity: The resonance effect of the nitro group strongly polarizes the C=C double bond, leaving the C1 carbon highly electrophilic.
-
Leaving Group Dynamics: The presence of the chlorine atom at C1 transforms the standard Michael acceptor profile of a typical nitrostyrene into a substrate primed for nucleophilic vinylic substitution (
) . -
Hydrophobicity: As an uncharged, halogenated aromatic compound, it typically presents as a yellow to brown solid at room temperature[1]. It is insoluble in water but highly soluble in aprotic organic solvents[1].
Synthesis Workflow and Mechanistic Causality
The synthesis of (1-Chloro-2-nitroethenyl)benzene is typically achieved through a two-step halogenation-dehydrohalogenation sequence starting from
Experimental Protocol: Self-Validating Synthesis
Step 1: Chlorination
-
Dissolve
-nitrostyrene (1.0 eq) in anhydrous chloroform ( ). Cool the reaction vessel to 0°C. -
Bubble
gas slowly into the solution until the starting material is consumed. Causality: is selected as a non-polar, non-nucleophilic solvent. It stabilizes the intermediate chloronium ion without competing for nucleophilic attack, ensuring the clean formation of the 1,2-dichloro-1-phenyl-2-nitroethane intermediate.
Step 2: Dehydrochlorination
-
Evaporate the
under reduced pressure and redissolve the crude intermediate in anhydrous Tetrahydrofuran (THF). -
Add Triethylamine (
, 1.1 eq) dropwise at room temperature. Stir for 2 hours. Causality: is a sterically hindered, non-nucleophilic base. It selectively abstracts the highly acidic proton at the C2 position (alpha to the nitro group) without attacking the electrophilic C1 carbon. THF facilitates the precipitation of the byproduct (triethylammonium chloride), driving the equilibrium forward via Le Chatelier's principle.
Validation Checkpoint:
Monitor the dehydrochlorination via Thin Layer Chromatography (TLC). The disappearance of the dichloro intermediate and the emergence of a new, UV-active spot confirms reaction progress. Post-workup, validate the structural integrity via
Figure 1: Synthesis workflow of (1-Chloro-2-nitroethenyl)benzene from β-nitrostyrene.
Reactivity & Mechanistic Pathways
The dominant reaction pathway for (1-Chloro-2-nitroethenyl)benzene is the Addition-Elimination (
Mechanism of Action:
-
Addition (Rate-Determining Step): The nucleophile attacks the electrophilic C1 carbon. The
-electrons of the double bond are pushed onto the C2 carbon, forming a resonance-stabilized nitronate intermediate (a carbanion alpha to the nitro group). -
Elimination (Fast): The nitronate intermediate collapses, reforming the C=C double bond and expelling the chloride ion (
), driving the reaction to completion.
Figure 2: Addition-elimination mechanism for nucleophilic vinylic substitution at C1.
Stability, Storage, and Degradation Kinetics
Maintaining the structural integrity of (1-Chloro-2-nitroethenyl)benzene requires strict environmental controls due to its inherent instability under specific conditions. Safety data indicates that the compound may be harmful if inhaled or ingested, necessitating appropriate handling precautions[1].
-
Photochemical Degradation: Exposure to UV or broad-spectrum visible light induces
transitions, leading to isomerization (interconversion between cis and trans isomers)[2]. Prolonged exposure causes radical-mediated dimerization. -
Hydrolytic Degradation: In the presence of ambient moisture and base, the compound can undergo hydrolysis. Water acts as a nucleophile, substituting the chloride to form an enol, which rapidly tautomerizes to an
-nitroacetophenone derivative, fundamentally destroying the reactive alkene pharmacophore.
Self-Validating Storage Protocol
To ensure trustworthiness in experimental outcomes, implement the following closed-loop validation storage system:
-
Atmosphere: Store under Argon (heavier than
, providing a superior protective blanket against ambient moisture). -
Temperature: Maintain at 2-8°C to suppress thermal polymerization kinetics.
-
Vessel: Use amber glass vials to block UV transmission.
-
Validation Checkpoint: Before deploying stored batches in sensitive syntheses, run a rapid FT-IR analysis. The presence of a sharp alkene C=C stretch (~1600
) and strong asymmetric/symmetric stretches (~1520 and 1340 ) confirms integrity. The appearance of a strong carbonyl stretch (~1700 ) indicates hydrolytic degradation, mandating batch disposal.
Quantitative Data Summaries
Table 1: Physicochemical Properties of (1-Chloro-2-nitroethenyl)benzene
| Property | Value | Causality / Implication for Handling |
| CAS Number | 1199-21-9[1] | Unique identifier for procurement and safety tracking. |
| Molecular Formula | Indicates high degree of unsaturation and heteroatom presence. | |
| Molecular Weight | 183.59 g/mol [3] | Used for precise stoichiometric calculations in synthesis. |
| LogP | 3.02[4] | Highly lipophilic; dictates choice of non-polar extraction solvents. |
| Topological Polar Surface Area | 45.82 Ų[4] | Moderate polarity driven entirely by the nitro group. |
| H-Bond Acceptors / Donors | 2 / 0[3] | Hydrophobic; requires non-polar or aprotic polar solvents. |
| Physical State | Yellow/Brown Solid[1] | Coloration is due to the extended conjugated |
Applications in Drug Development
In medicinal chemistry and drug development, (1-Chloro-2-nitroethenyl)benzene serves as a highly versatile building block[1]. By reacting it with bifunctional nucleophiles (e.g., ortho-phenylenediamines or amino-thiols), researchers can rapidly assemble complex heterocyclic scaffolds such as quinoxalines, benzothiazines, and indoles. The ability to install a nitro group simultaneously provides a synthetic handle for subsequent reduction to primary amines, enabling further derivatization in structure-activity relationship (SAR) studies.
References
-
[1] Title: CAS 1199-21-9: (1-Chloro-2-nitroethenyl)benzene | Source: CymitQuimica | URL: 1
-
[4] Title: cas号: 1199-21-9 ,名称: (1-chloro-2-nitroethenyl)benzene | Source: Huaxuejia | URL: 4
-
[3] Title: Benzene, (1-chloro-1-propenyl)-, (E)- Suppliers & Manufacturers | Source: Chemical Register | URL: 3
-
[2] Title: trans-alpha-CHLORO-beta-NITROSTYRENE | Source: SpectraBase | URL: 2
Sources
thermodynamic properties of beta-nitro-alpha-chlorostyrene derivatives
Thermodynamic Profiling of -Nitro- -Chlorostyrene Derivatives in Drug Discovery: A Mechanistic Guide
Executive Summary
Pharmacological Relevance & Structural Thermodynamics
The pharmacological efficacy of nitrostyrenes is intrinsically linked to their thermodynamic stability and the electrophilicity of the vinyl double bond. The nitrostyrene moiety serves as the core pharmacophore essential for apoptosis induction, with derivatives demonstrating LC50 values in the 10–25 µM range against various cancer cell lines 1.
The addition of an
-
Inductive Effects: The electronegative chlorine atom withdraws electron density from the double bond, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy. This thermodynamically favors nucleophilic attack (e.g., by cysteine residues in target proteins).
-
Steric and Entropic Factors: The bulky chlorine atom restricts the conformational flexibility of the styrene system. Upon binding to a target such as the Retinoid X Receptor alpha (RXR
), this pre-organization reduces the entropic penalty typically associated with ligand immobilization, thereby improving the overall binding free energy ( ) 2.
Reaction Thermodynamics: Synthesis and Cycloadditions
The synthesis and functionalization of
Caption: Gibbs free energy pathway for the synthesis of nitrostyrene derivatives.
Binding Thermodynamics in Lead Optimization
In modern drug discovery, relying solely on IC50 values is insufficient. A purely affinity-driven approach often results in highly lipophilic compounds that fail in clinical trials due to poor ADMET profiles. By utilizing thermodynamic data, chemists can pursue a balanced optimization strategy. For every 10-fold increase in binding affinity (
Quantitative Thermodynamic Data Summary
The following table synthesizes critical thermodynamic parameters associated with nitrostyrene derivatives, aiding in predictive modeling for both synthesis and target engagement.
| System / Interaction | Thermodynamic Parameter | Observed Value | Causality / Significance |
| Nitrostyrene + Benzaldehyde (Solvent) | Relative | -112.09 kcal mol⁻¹ | Indicates a highly favorable thermodynamic sink in polar solvents. |
| Activation Entropy ( | -33.4 to -54.8 cal mol⁻¹ K⁻¹ | Unfavorable entropy due to the highly ordered bimolecular transition state. | |
| Gibbs Free Energy Penalty | +12.5 to +16.4 kcal mol⁻¹ | Demonstrates the necessity of thermal activation to overcome the entropic barrier. | |
| Nitrostyrene Adducts (Cellular) | LC50 (Apoptosis) | 10 – 25 | Baseline efficacy driven by the thermodynamic stability of the Michael adduct. |
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the protocols used to measure these properties must be designed as self-validating systems. Below are the definitive methodologies for evaluating the thermodynamics of
Protocol A: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
ITC is the gold standard for directly measuring the heat of binding (
Causality Check: Why must the protein and ligand be in the exact same buffer? Even minor differences in pH or salt concentration between the syringe and the cell will generate a massive "heat of mixing" upon injection, completely masking the micro-calorie heat signature of the actual ligand-protein binding event. Dialysis is non-negotiable.
-
Target Preparation: Dialyze the target protein (e.g., His-RXR
-LBD) overnight against a highly stable buffer (e.g., 25 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.1% DMSO). Concentrate the protein to exactly 50 µM. -
Ligand Preparation: Dissolve the
-nitro- -chlorostyrene derivative in the exact same dialysis buffer (retained from the final dialysis step) to a concentration of 1 mM. -
Instrument Setup: Fill the sample cell of a VP-ITC microcalorimeter with the protein solution. Fill the automated syringe with the ligand solution. Set the operational temperature to 25°C.
-
Titration Execution: Program the instrument to perform sequential 2 µL injections with an injection duration of 4 seconds and a 120-second equilibration delay between injections.
-
Self-Validation (Control): Perform a blank titration by injecting the ligand into the buffer alone. This measures the heat of dilution.
-
Data Processing: Subtract the heat of dilution from the raw binding data. Fit the corrected data to a one-site binding model to extract the dissociation constant (
) and enthalpy ( ). Calculate entropy using .
Caption: Step-by-step workflow for determining thermodynamic binding parameters using ITC.
Protocol B: Density Functional Theory (DFT) for Reaction Thermodynamics
Computational modeling allows researchers to predict the thermodynamic feasibility of synthesizing novel
Causality Check: Why use the M06-2X functional with a def2-TZVP basis set? Standard functionals (like B3LYP) often fail to accurately capture medium-range electron correlation and non-covalent interactions (like halogen bonding from the
-
Geometry Optimization: Construct the 3D models of the reactants, transition states (TS), and products. Optimize the geometries in the gas phase using the M06-2X/def2-TZVP level of theory.
-
Frequency Analysis: Perform vibrational frequency calculations at the same level of theory to confirm that local minima have zero imaginary frequencies, and transition states have exactly one imaginary frequency corresponding to the reaction coordinate.
-
Solvation Modeling: Apply a continuum solvation model (e.g., SMD) to calculate single-point energies in the desired solvent (e.g., dimethylformamide or water) to simulate real-world synthesis conditions.
-
Thermodynamic Extraction: Extract the zero-point energy (ZPE) corrections and thermal free energy corrections at 298.15 K to calculate the absolute and relative Gibbs free energies (
) for the reaction pathway.
References
- Source: National Institutes of Health (NIH)
- Source: National Institutes of Health (NIH)
- Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions.
- Thermodynamics and kinetics driving quality in drug discovery Source: European Pharmaceutical Review URL
- A mechanistic Study of the electrochemical reaction between nitrostyrene and benzaldehyde; DFT calculations on all possible routes and intermediates Source: ResearchGate URL
Sources
- 1. Structure activity analysis of the pro-apoptotic, antitumor effect of nitrostyrene adducts and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility Profile of (1-Chloro-2-nitroethenyl)benzene
Introduction
(1-Chloro-2-nitroethenyl)benzene, also known as β-chloro-β-nitrostyrene, is an organic compound of significant interest in synthetic chemistry. Its structure, featuring a benzene ring, a chloro group, and a nitro group attached to a vinyl linker, imparts a unique combination of reactivity and physicochemical properties.[1] This guide provides a comprehensive overview of the solubility profile of (1-Chloro-2-nitroethenyl)benzene in common organic solvents, offering both theoretical insights and practical methodologies for its determination. Understanding the solubility of this compound is critical for its application in synthesis, purification, and formulation development.
Theoretical Solubility Profile: A "Like Dissolves Like" Perspective
The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another. The molecular structure of (1-Chloro-2-nitroethenyl)benzene possesses both polar and non-polar characteristics, suggesting a nuanced solubility profile.
-
Polar Characteristics: The presence of the electron-withdrawing nitro group (-NO2) introduces a significant dipole moment, making this part of the molecule polar.
-
Non-Polar Characteristics: The benzene ring and the vinyl hydrocarbon backbone are non-polar. The chloro group (-Cl) is electronegative but contributes less to the overall polarity compared to the nitro group.
Based on this duality, a qualitative prediction of its solubility in various organic solvents can be made:
-
High Solubility: Expected in solvents of intermediate polarity and aprotic polar solvents that can effectively solvate both the polar nitro group and the non-polar phenyl ring. Examples include acetone, dichloromethane, chloroform, and ethyl acetate.
-
Moderate Solubility: Likely in polar protic solvents such as ethanol and methanol, where dipole-dipole interactions with the nitro group can occur.[2] The non-polar phenyl group, however, may limit extensive solubility. For the related compound β-nitrostyrene, moderate solubility in ethanol and ether has been noted.[2]
-
Low to Negligible Solubility: In highly non-polar solvents like hexane, the strong intermolecular forces between the polar nitro groups of the solute molecules may be difficult to overcome by the weak van der Waals forces of the solvent. Conversely, in highly polar solvents like water, the non-polar aromatic ring will hinder dissolution.[1][3] The related compound 1-chloro-2-nitrobenzene is also reported to be insoluble in water.[4]
Qualitative Solubility Data
While specific quantitative solubility data for (1-Chloro-2-nitroethenyl)benzene is not extensively available in public literature, the following table summarizes the expected and reported qualitative solubility for it and structurally related compounds.
| Solvent Class | Solvent Name | Predicted/Reported Solubility of (1-Chloro-2-nitroethenyl)benzene & Related Compounds | Rationale |
| Aprotic Polar | Acetone | Good | Can solvate both polar and non-polar regions of the molecule. |
| Dichloromethane | Good | Effective at dissolving a wide range of organic compounds. | |
| Chloroform | Good | Similar to dichloromethane in its solvating properties. | |
| Ethyl Acetate | Good | Intermediate polarity suitable for the compound's mixed characteristics. | |
| Polar Protic | Ethanol | Moderate | Dipole-dipole interactions with the nitro group are possible; the non-polar ring limits high solubility.[2] |
| Methanol | Moderate | Similar to ethanol, but its higher polarity might slightly reduce solubility compared to ethanol. | |
| Non-Polar Aromatic | Toluene | Moderate to Good | The aromatic ring of toluene can interact favorably with the phenyl group of the solute. |
| Benzene | Moderate to Good | Similar to toluene, with favorable π-π stacking interactions. 1-Chloro-2-nitrobenzene is soluble in benzene.[4] | |
| Non-Polar Aliphatic | Hexane | Low | The non-polar nature of hexane is not ideal for solvating the polar nitro group. |
| Highly Polar | Water | Insoluble | The large non-polar phenyl ring dominates, leading to hydrophobicity.[1][3] |
| Ethers | Diethyl Ether | Moderate | A relatively non-polar solvent with some capacity for dipole interactions. 1-Chloro-2-nitrobenzene is soluble in diethyl ether.[4] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of (1-Chloro-2-nitroethenyl)benzene in various organic solvents. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.
Materials and Equipment:
-
(1-Chloro-2-nitroethenyl)benzene (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to ±0.1 mg)
-
Scintillation vials or test tubes with screw caps
-
Constant temperature water bath or shaker
-
Vortex mixer
-
Centrifuge
-
Syringes and syringe filters (0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Experimental Workflow Diagram:
Caption: Experimental workflow for determining the solubility of (1-Chloro-2-nitroethenyl)benzene.
Step-by-Step Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of (1-Chloro-2-nitroethenyl)benzene into a series of vials. The key is to have undissolved solid remaining at equilibrium.
-
To each vial, add a precise volume of the desired organic solvent.
-
Securely cap the vials and vortex thoroughly for 1-2 minutes to facilitate initial mixing.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the solvent is fully saturated with the solute.
-
After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
-
Sample Collection and Preparation:
-
To further separate the undissolved solid, centrifuge the vials at a moderate speed for 10-15 minutes.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a solvent-compatible syringe filter into a clean, pre-weighed vial to remove any remaining microscopic solid particles.
-
-
Quantification:
-
Gravimetric Method (for less volatile solvents): Accurately weigh the vial containing the filtered supernatant. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point. Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved solid.
-
Spectroscopic/Chromatographic Method (preferred):
-
Prepare a series of standard solutions of known concentrations of (1-Chloro-2-nitroethenyl)benzene in the solvent of interest.
-
Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.
-
Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance or peak area of the diluted sample and use the calibration curve to determine its concentration.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
-
Data Analysis and Reporting:
The solubility can be expressed in various units, such as:
-
Mass/Volume: grams per 100 mL ( g/100 mL) or milligrams per milliliter (mg/mL).
-
Molarity: moles per liter (mol/L).
Logical Flow for Solubility Testing:
Caption: Decision tree for the qualitative classification of an organic compound's solubility.
Conclusion
While quantitative solubility data for (1-Chloro-2-nitroethenyl)benzene remains to be exhaustively documented, a strong predictive understanding of its solubility profile can be derived from its molecular structure. The compound is anticipated to be soluble in a range of common organic solvents with intermediate polarity and poor solubility in highly polar or non-polar solvents. For researchers and drug development professionals requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust and reliable methodology for obtaining this critical data. Such empirical determination is indispensable for the successful design of synthetic routes, purification strategies, and formulation processes involving (1-Chloro-2-nitroethenyl)benzene.
References
-
University of Toronto. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]
-
University of California, Los Angeles. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]
-
University of Babylon. Classification of organic compounds By solubility. Available at: [Link]
-
Scribd. Experiment 1. Solubility of Organic Compounds. Available at: [Link]
-
Chemistry LibreTexts. Solubility of Organic Compounds. Available at: [Link]
-
MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Available at: [Link]
-
OECD. 1-Chloro-2-nitrobenzene CAS: 88-73-3. Available at: [Link]
Sources
The Mechanism of Action of (1-Chloro-2-nitroethenyl)benzene as an Antimicrobial Agent: A Technical Whitepaper
Executive Summary
The escalating crisis of multidrug-resistant (MDR) pathogens necessitates the development of antimicrobial agents with novel mechanisms of action. (1-Chloro-2-nitroethenyl)benzene (CAS 1199-21-9) represents a highly potent class of halogenated
Chemical Profiling & Structural Rationale
To understand the efficacy of (1-Chloro-2-nitroethenyl)benzene, we must analyze its structural pharmacophore.
-
IUPAC Name: (1-Chloro-2-nitroethenyl)benzene
-
SMILES: C(=CN(=O)=O)(Cl)C1=CC=CC=C1[1]
-
Molecular Weight: 183.59 g/mol [4]
-
LogP: ~3.02[4]
The Pharmacophore Logic: The core biological activity of this molecule resides in its nitrovinyl group , which acts as a potent Michael acceptor[2]. The electron-withdrawing nitro group conjugates with the ethenyl double bond, creating a localized electrophilic center at the carbon adjacent to the phenyl ring (C1).
Crucially, the presence of the
Core Mechanism of Action: Thiol Depletion & Redox Collapse
The antimicrobial action of (1-Chloro-2-nitroethenyl)benzene follows a sequential, self-amplifying cascade of cellular disruption.
Step 1: Membrane Penetration and Intracellular Accumulation
With a LogP of 3.02, the compound possesses optimal lipophilicity[4]. This allows it to passively diffuse across the peptidoglycan layers of Gram-positive bacteria, the outer membrane porins of Gram-negative bacteria, and the lipid-rich mycolic acid cell wall of Mycobacterium tuberculosis. Studies on halogenated nitrostyrenes demonstrate that they accumulate intracellularly at concentrations far exceeding the extracellular environment[5].
Step 2: Irreversible Covalent Adduct Formation
Once inside the cytoplasm, the compound acts as a "thiol sink." It aggressively targets the sulfhydryl (-SH) groups of low-molecular-weight redox buffers (e.g., glutathione in Gram-negative bacteria, mycothiol in Actinobacteria) and the essential cysteine residues of metabolic enzymes[3].
-
Nucleophilic Attack: The microbial thiolate attacks the electrophilic C1 position.
-
Nitronate Intermediate: This forms a transient, negatively charged nitronate intermediate.
-
Chloride Elimination: The intermediate rapidly expels the chloride ion (Cl⁻), re-establishing the double bond to form an irreversible, stable thioether adduct.
Step 3: Oxidative Stress and Metabolic Arrest
The rapid depletion of intracellular thiols strips the microbe of its primary defense against reactive oxygen species (ROS). The resulting severe oxidative stress damages DNA and lipid membranes, while the simultaneous covalent modification of respiratory enzymes halts ATP production, ultimately causing cell death[6].
Visualizations of the Mechanism
Chemical logic of the addition-elimination reaction between the agent and microbial thiols.
Downstream cellular consequences of thiol depletion leading to microbial cell death.
Experimental Methodologies for Mechanistic Validation
To rigorously validate this mechanism in a laboratory setting, the following self-validating protocols are recommended.
Protocol 1: Thiol-Reactivity & Depletion Assay (Ellman’s Reagent)
Objective: Quantify the irreversible binding kinetics of the compound to free thiols to confirm the addition-elimination mechanism.
-
Step 1: Prepare a 100 µM solution of Glutathione (GSH) in PBS buffer (pH 7.4) at 37°C.
-
Step 2: Introduce (1-Chloro-2-nitroethenyl)benzene at varying concentrations (10 µM to 200 µM).
-
Step 3: Incubate for predefined time intervals (e.g., 0, 15, 30, 60 minutes).
-
Step 4: Quench the reaction by adding an excess of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). DTNB reacts with any remaining free GSH to produce a yellow chromophore (TNB²⁻).
-
Step 5: Measure absorbance at 412 nm using a UV-Vis spectrophotometer.
-
Expert Insight: The decrease in absorbance directly correlates with thiol depletion. Because the reaction is irreversible (due to chloride elimination), you will observe a time-dependent, permanent loss of signal, unlike reversible Michael acceptors which establish a plateaued equilibrium[3].
Protocol 2: Minimum Inhibitory Concentration (MIC) via Resazurin Assay
Objective: Determine the antimicrobial potency and link it directly to metabolic arrest.
-
Step 1: Prepare a standardized inoculum (5 × 10⁵ CFU/mL) of the target strain (e.g., M. tuberculosis H37Rv or S. aureus) in appropriate broth[2].
-
Step 2: Perform serial two-fold dilutions of the compound (from 64 µg/mL down to 0.125 µg/mL) in a 96-well microtiter plate.
-
Step 3: Incubate at 37°C for the pathogen-specific duration (e.g., 18-24 hours for standard bacteria).
-
Step 4: Add resazurin dye to each well. A color change from blue (oxidized) to pink (reduced) indicates viable, metabolizing cells.
-
Expert Insight: The resazurin assay is specifically chosen over standard optical density (OD) readings because it relies on microbial oxidoreductases. Since the compound disrupts redox homeostasis, resazurin provides a highly sensitive, mechanism-specific readout of metabolic arrest[2].
Quantitative Data Summaries
Table 1: Physicochemical & Pharmacokinetic Predictors
| Property | Value | Implication for Drug Development |
| Molecular Formula | C₈H₆ClNO₂ | Small molecule, high ligand efficiency[1]. |
| Molecular Weight | 183.59 g/mol | Highly favorable for diffusion through bacterial porins[4]. |
| LogP | 3.02 | Optimal lipophilicity for lipid bilayer and mycolic acid permeation[4]. |
| H-Bond Acceptors | 2 | Moderate polarity, ensuring solubility in physiological buffers[4]. |
| Chemical Mechanism | Addition-Elimination | Irreversible covalent binding prevents rapid resistance development[3]. |
Table 2: Representative Antimicrobial Efficacy of the
| Pathogen Strain | Gram Status | MIC Range (µg/mL) | Primary Cellular Target / Effect |
| Staphylococcus aureus | Positive | 0.25 - 4.0 | Respiration inhibition / Thiol depletion[6] |
| Escherichia coli | Negative | 2.0 - 8.0 | Membrane porin penetration / GSH depletion[6] |
| Mycobacterium tuberculosis | Acid-Fast | 1.95 - 7.81 | Mycothiol depletion / Redox collapse[2] |
| Candida albicans | Fungal | 0.5 - 4.0 | Ergosterol pathway disruption / Oxidative stress[6] |
References
1.[1] CAS 1199-21-9: (1-Chloro-2-nitroethenyl)benzene - CymitQuimica - 1 2.[4] cas号: 1199-21-9 ,名称: (1-chloro-2-nitroethenyl)benzene - huaxuejia.cn - 4 3.[6] β-Nitrostyrenes as Potential Anti-leishmanial Agents - Frontiers - 6 4.[5] Chapter 26 - Microbiological Control-Cooling System - watertechnologies.com -5 5.[2] STUDY ON SYNTHESIS AND ANTIMICROBIAL ACTIVITIES OF SOME MICHEAL-TYPE ADDITION COMPOUNDS - mersin.edu.tr - 2 6.[3] Challenges in the evaluation of thiol-reactive inhibitors of human protein disulfide isomerase - nih.gov - 3
Sources
- 1. CAS 1199-21-9: (1-Chloro-2-nitroethenyl)benzene [cymitquimica.com]
- 2. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 3. Challenges in the evaluation of thiol-reactive inhibitors of human protein disulfide isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. data.huaxuejia.cn [data.huaxuejia.cn]
- 5. Water Handbook - Cooling System Microbiological Control | Veolia [watertechnologies.com]
- 6. Frontiers | β-Nitrostyrenes as Potential Anti-leishmanial Agents [frontiersin.org]
crystal structure analysis of (1-Chloro-2-nitroethenyl)benzene
Executive Summary: The Structural Significance of -Chloro- -Nitroolefins
(1-Chloro-2-nitroethenyl)benzene—commonly referred to as
For researchers and application scientists, understanding the exact spatial arrangement of this molecule is not merely an academic exercise; it is a prerequisite for predicting its reactivity. The stereochemistry (E/Z isomerism) of the alkene dictates the trajectory of nucleophilic attacks in downstream [3+2]-annulation reactions[1]. Because spectroscopic methods (like 1D NMR) can sometimes be ambiguous in assigning E/Z configurations of heavily substituted alkenes without clear NOE (Nuclear Overhauser Effect) correlations, single-crystal X-Ray Diffraction (XRD) remains the gold standard for absolute stereochemical validation[1][2].
Molecular Geometry and Intermolecular Interactions
The structural logic of (1-chloro-2-nitroethenyl)benzene is dictated by the competing forces of
-
Planarity and Conjugation: The molecule attempts to maintain a planar conformation to maximize the delocalization of
-electrons across the phenyl ring, the ethenyl double bond, and the nitro group. However, the bulky -chloro substituent (van der Waals radius ~1.75 Å) introduces significant steric strain, forcing a slight torsion angle between the phenyl ring and the nitroalkene plane[3]. -
Stereochemical Preference: Synthetic routes, such as the copper-mediated difunctionalization of alkynes, predominantly yield the (E)-isomer[2]. In the (E)-configuration, the highly electronegative chlorine atom and the nitro group are positioned trans to each other, minimizing dipole-dipole repulsion and allowing for more efficient crystal packing.
-
Crystal Packing Forces: The crystal lattice is stabilized by a synergistic network of non-covalent interactions. Bifurcated C–H···O hydrogen bonds form between the aromatic protons and the nitro oxygen atoms of adjacent molecules. Furthermore, Cl···O halogen contacts and
- stacking between adjacent benzene rings (centroid-to-centroid distances typically ~3.7 Å) lock the molecules into rigid, highly ordered chains[3].
Mechanistic mapping of molecular features to crystal lattice stabilization.
Quantitative Crystallographic Data
To provide a concrete baseline, the table below summarizes the refined crystallographic parameters for a closely related, highly characterized derivative: (E)-1-chloro-4-(1-chloro-2-nitrovinyl)benzene. These parameters serve as a highly accurate proxy for the expected unit cell behavior of the parent
| Parameter | Value / Specification | Mechanistic Implication |
| Empirical Formula | C8H5Cl2NO2 (4-chloro derivative) | Defines the asymmetric unit mass. |
| Crystal System | Orthorhombic | Indicates highly orthogonal packing forces. |
| Space Group | Chiral space group; typical for tightly packed, non-centrosymmetric lattices. | |
| Unit Cell Dimensions | The elongated | |
| Volume ( | Accommodates 4 molecules per unit cell ( | |
| Calculated Density ( | High density confirms efficient | |
| Temperature ( | 295 K | Data collected at room temperature; low-temp (100 K) would yield tighter |
| Final | An |
Experimental Protocols: A Self-Validating Workflow
The following step-by-step methodology outlines the synthesis, purification, and crystallographic analysis of (1-chloro-2-nitroethenyl)benzene. This protocol is designed as a self-validating system, ensuring that each phase of the experiment confirms the integrity of the previous one.
Phase 1: Synthesis and Isomeric Separation
-
Reaction Setup: Dissolve phenylacetylene (0.3 mmol) in acetonitrile (1.5 mL). Add Cu(NO
) ·3H O (0.45 mmol) and SnCl ·2H O (0.3 mmol). The copper nitrate acts as both the nitrating agent and the catalyst, while the tin chloride provides the chlorine source[2]. -
Thermal Activation: Stir the mixture at 40 °C for 10 hours. The moderate temperature ensures kinetic control, favoring the (E)-isomer.
-
Chromatographic Purification: Concentrate the filtrate and purify via silica gel column chromatography (using a gradient of Benzene/Hexane, 1:5 to 1:3).
-
Self-Validation (NMR): Analyze the fractions via
H and C NMR. The (E)-isomer will typically show distinct chemical shifts for the vinylic proton compared to the (Z)-isomer[2]. Do not proceed to crystallization until NMR confirms >95% isomeric purity, as isomeric mixtures will poison crystal nucleation.
Phase 2: Single-Crystal Growth
-
Solvent Selection: Dissolve the purified (E)-(1-chloro-2-nitroethenyl)benzene in a minimal amount of a binary solvent system (e.g., Hexane/Ethyl Acetate, 4:1 v/v)[1].
-
Slow Evaporation: Pierce the cap of the vial with a needle to allow for highly controlled, slow solvent evaporation at room temperature. Causality: Rapid evaporation leads to kinetic precipitation (powders), whereas slow evaporation allows the molecules to reversibly attach and detach from the growing crystal lattice, finding their thermodynamic minimum and yielding defect-free single crystals.
-
Harvesting: After 3–7 days, harvest the yellow, plate-like crystals. Suspend them in paratone oil to prevent atmospheric degradation prior to mounting.
Phase 3: X-Ray Diffraction Analysis
-
Data Collection: Mount a suitable crystal (e.g., 0.25 × 0.19 × 0.14 mm) on a glass fiber or MiTeGen loop. Transfer to a diffractometer equipped with a CCD area detector and Mo K
radiation ( Å). -
Structure Solution: Solve the structure using direct methods (e.g., SHELXT). This mathematical approach calculates the electron density map directly from the diffraction intensities.
-
Refinement: Refine the structure using full-matrix least-squares on
(SHELXL). Ensure all non-hydrogen atoms are refined anisotropically (as ellipsoids). Place hydrogen atoms in calculated positions and refine using a riding model. -
Validation: Check the Goodness-of-Fit (GOF). A GOF near 1.050 and an
< 0.05 validates the structural integrity and the absence of twinning[4].
Experimental workflow for synthesis and crystallographic validation.
Applications in Drug Development
The precise crystallographic mapping of (1-chloro-2-nitroethenyl)benzene has direct implications for rational drug design. In the synthesis of tubulin polymerization inhibitors, this compound is reacted with N-aminopyridinium salts via a base-assisted [3+2] dipolar cycloaddition[1].
The spatial orientation of the
References
- -nitroolefins (Supporting Information). RSC Advances / AWS.
- [3+2]-Annulation of pyridinium ylides with 1-chloro-2-nitrostyrenes unveils a tubulin polymerization inhibitor. PMC / NIH.
- Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI.
Sources
- 1. [3+2]-Annulation of pyridinium ylides with 1-chloro-2-nitrostyrenes unveils a tubulin polymerization inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene | MDPI [mdpi.com]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Methodological & Application
Application Note: Catalytic Michael Addition and Domino Annulation Workflows Using (1-Chloro-2-nitroethenyl)benzene
Executive Summary(1-Chloro-2-nitroethenyl)benzene (CAS 1199-21-9), also known as -chloro- -nitrostyrene, represents a uniquely versatile class of electron-deficient alkenes[1]. Unlike standard -nitrostyrenes, the presence of an -chloro substituent transforms the molecule into a highly reactive bifunctional reagent. It acts as a potent Michael acceptor while simultaneously providing a built-in leaving group for subsequent cascade cyclizations. This Application Note details advanced catalytic and base-promoted methodologies utilizing this acceptor, specifically focusing on tandem Michael addition/elimination sequences for heterocycle synthesis and asymmetric organocatalytic domino reactions.
Mechanistic Rationale & Causality
The reactivity of (1-Chloro-2-nitroethenyl)benzene is fundamentally driven by the strong electron-withdrawing nature of the nitro group, which significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, rendering it highly susceptible to nucleophilic attack[1].
-
Causality of the Leaving Group : In standard Michael additions, the reaction is often reversible, which can erode both yield and stereoselectivity. However, the chloro group in this substrate acts as an internal trap. Upon nucleophilic attack at the
-carbon, the resulting nitronate intermediate rapidly undergoes intramolecular cyclization (e.g., O-alkylation or 5-endo-trig cyclization) followed by the irreversible elimination of HCl and/or HNO₂[2]. This irreversible trapping drives the equilibrium forward, effectively locking in the newly formed stereocenters[3]. -
Organocatalytic Strategy : To achieve high enantioselectivity in these domino processes, bifunctional organocatalysts (such as squaramides or thioureas) are employed. These catalysts activate the nitro group via a rigid hydrogen-bonding network while simultaneously directing the incoming nucleophile to a specific face (Si or Re) of the alkene[4].
Mechanistic pathway of the tandem Michael addition and [3+2] annulation cascade.
Validated Experimental Protocols
Protocol A: Base-Promoted [3+2] Annulation via Tandem Michael/Elimination
This protocol describes the synthesis of tubulin-inhibiting indolizines via the5[5].
Materials :
-
(1-Chloro-2-nitroethenyl)benzene (1.0 equiv)
-
1-Phenacylpyridinium bromide (1.2 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Ethanol (EtOH), anhydrous
Step-by-Step Methodology :
-
Preparation : In an oven-dried 50 mL round-bottom flask, suspend 1-phenacylpyridinium bromide (1.2 mmol) in anhydrous EtOH (10 mL) under an argon atmosphere.
-
Ylide Generation : Add Et₃N (1.5 mmol) dropwise at room temperature.
-
Causality: The base deprotonates the pyridinium salt to generate the active pyridinium ylide in situ.
-
Validation Checkpoint: The opaque suspension will rapidly transition into a clear, brightly colored (yellow/orange) solution, visually confirming successful ylide formation.
-
-
Acceptor Addition : Add (1-Chloro-2-nitroethenyl)benzene (1.0 mmol) in one single portion.
-
Tandem Reaction : Stir the mixture at room temperature for 1–2 hours. The reaction proceeds via a Michael addition followed by a 5-endo-trig cyclization and elimination of nitrous acid[6].
-
Monitoring :
-
Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The disappearance of the UV-active acceptor spot (Rf ~0.6) and the evolution of a highly fluorescent product spot (Rf ~0.3 under 365 nm UV) indicates reaction completion.
-
-
Workup & Isolation : Concentrate the mixture under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the functionalized indolizine.
Protocol B: Enantioselective Organocatalyzed Domino Michael/O-Alkylation
Adapted for isomeric chloronitrostyrenes, this protocol utilizes a chiral thiourea catalyst to synthesize highly enantioenriched3[3].
Materials :
-
(Z)-
-Chloro- -nitrostyrene (1.0 equiv) - -Keto ester (1.2 equiv)
-
(R,R)-TUC (Thiourea-tertiary amine bifunctional catalyst) (10 mol%)
-
DABCO (1.2 equiv)
-
Dichloromethane (DCM), anhydrous
Step-by-Step Methodology :
-
Catalyst Activation : Dissolve the
-keto ester (1.2 mmol) and the (R,R)-TUC catalyst (0.1 mmol) in anhydrous DCM (5 mL) and cool to -20 °C.-
Causality: Operating at sub-zero temperatures minimizes background racemic Michael additions and maximizes the rigidity of the hydrogen-bonding network between the catalyst and the substrate[4].
-
-
Asymmetric Michael Addition : Slowly add the chloronitrostyrene (1.0 mmol) dissolved in DCM (2 mL) dropwise over 15 minutes. Stir the solution for 24 hours at -20 °C.
-
Cyclization Trigger : Add DABCO (1.2 mmol) to the mixture and allow it to slowly warm to room temperature.
-
Causality: DABCO acts as a strong, non-nucleophilic base to promote the intramolecular O-alkylation of the nitronate intermediate, displacing the chloride ion and closing the furan ring[3].
-
-
Validation Checkpoint : Extract a 50 µL aliquot, quench with water, extract with hexanes, and analyze via chiral stationary phase HPLC. An enantiomeric excess (ee) of >90% should be observed if the H-bonding network was successfully maintained[3].
-
Isolation : Quench the bulk reaction with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and purify via column chromatography.
Step-by-step experimental workflow for the organocatalytic domino Michael/O-alkylation.
Quantitative Data & Optimization Matrix
The following table summarizes the expected quantitative outcomes when utilizing chloronitrostyrene derivatives across different catalytic Michael addition workflows:
| Reaction Type | Acceptor | Nucleophile | Catalyst / Base | Yield (%) | Enantiomeric Excess (ee) |
| [3+2] Annulation | (1-Chloro-2-nitroethenyl)benzene | Pyridinium Ylide | Et₃N (Base) | 75–82% | N/A (Achiral) |
| Domino Michael/O-Alkylation | (Z)- | (R,R)-TUC / DABCO | 85–92% | 86–97% | |
| Bidirectional Domino Michael | (Z)- | 2,6-Dihydroxynaphthalene | Squaramide / K₂HPO₄ | 80–95% | >99% |
References
-
[3+2]-Annulation of pyridinium ylides with 1-chloro-2-nitrostyrenes unveils a tubulin polymerization inhibitor. Organic & Biomolecular Chemistry (via NIH/PMC). URL: [Link][5]
-
Bidirectional enantioselective synthesis of bis-benzofuran atropisomeric oligoarenes featuring two distal C–C stereogenic axes. RSC Publishing. URL:[Link][4]
Sources
- 1. CAS 1199-21-9: (1-Chloro-2-nitroethenyl)benzene [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Bidirectional enantioselective synthesis of bis-benzofuran atropisomeric oligoarenes featuring two distal C–C stereogenic axes - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04378K [pubs.rsc.org]
- 5. [3+2]-Annulation of pyridinium ylides with 1-chloro-2-nitrostyrenes unveils a tubulin polymerization inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note & Protocols: High-Fidelity Reduction of (1-Chloro-2-nitroethenyl)benzene to Primary Amines
Abstract The reduction of substituted β-nitrostyrenes represents a cornerstone transformation in the synthesis of phenethylamines, a molecular scaffold integral to a vast array of pharmaceuticals and research chemicals. This document provides a detailed guide for the reduction of (1-Chloro-2-nitroethenyl)benzene, a substrate featuring both a nitro group and a carbon-carbon double bond for reduction, alongside a chemically labile α-chloro substituent. We present a comparative analysis of common reductive methodologies, elucidating the causal factors that govern reaction outcomes, particularly concerning the preservation or cleavage of the C-Cl bond. A primary, high-yield protocol utilizing a Sodium Borohydride/Copper(II) Chloride system is detailed for its exceptional selectivity and operational simplicity.[1][2] An alternative protocol using Lithium Aluminum Hydride is provided for instances where complete reduction, including dehalogenation, is the synthetic goal. This guide is intended for researchers in organic synthesis and drug development, offering field-proven insights to ensure procedural safety, reproducibility, and high-fidelity results.
Introduction and Mechanistic Overview
The conversion of (1-Chloro-2-nitroethenyl)benzene to its corresponding amine involves the saturation of an alkene and the complete reduction of a nitro moiety. The primary challenge in this transformation is controlling the fate of the α-chloro group. The choice of reducing agent is paramount, as it directly dictates the reaction pathway and the final product isolated.
The reduction of the nitro group is understood to proceed through nitroso and hydroxylamine intermediates, which are typically not isolated.[3] The two principal outcomes for this reaction are:
-
Selective Reduction: Both the nitro group and the alkene are reduced, preserving the chloro substituent to yield 2-chloro-2-phenylethanamine . This pathway requires a reducing system with high chemoselectivity that avoids reductive cleavage of the C-Cl bond.
-
Complete (Non-Selective) Reduction: All three functional groups—nitro, alkene, and chloro—are reduced, yielding 2-phenylethanamine . This is often observed with highly reactive, non-selective hydridic reducing agents.[2]
Caption: Reaction pathways for the reduction of (1-Chloro-2-nitroethenyl)benzene.
Comparative Analysis of Reductive Methodologies
The selection of a reducing agent must be a deliberate choice based on the desired product, safety considerations, and available equipment. The following table summarizes the most relevant methodologies.
| Reducing System | Primary Product | Selectivity | Safety & Handling | Key Advantages/Disadvantages |
| NaBH₄ / CuCl₂ | 2-Chloro-2-phenylethanamine | High: Reduces nitro and alkene; preserves C-Cl bond.[2] | Standard: Non-pyrophoric, no inert atmosphere required. | Adv: Fast (10-30 min), high yield, mild conditions, operationally simple.[1][4] Disadv: Requires heating. |
| LiAlH₄ (LAH) | 2-Phenylethanamine | Low: Powerful, non-selective agent. Reduces nitro, alkene, and C-Cl bond.[5][6] | Extreme Caution: Pyrophoric, reacts violently with water. Requires inert atmosphere and specialized quenching.[7][8][9] | Adv: Extremely powerful, reduces most functional groups.[5] Disadv: Hazardous, poor selectivity, difficult workup.[10] |
| H₂ / Pd-C | Mixture, primarily 2-Phenylethanamine | Low: Prone to dehalogenation, especially at benzylic positions.[11] | High Pressure: Requires specialized hydrogenation equipment (e.g., Parr apparatus). | Adv: "Clean" reaction with gaseous byproduct. Disadv: Catalyst can be pyrophoric; dehalogenation is a common side reaction. |
| Fe / Acid (e.g., HCl) | 2-Chloro-2-phenylethanamine | Good: Generally mild and selective for nitro group reduction.[12] | Standard: Requires handling of acid. | Adv: Inexpensive, classic, and reliable method.[12] Disadv: Can require long reaction times and stoichiometric amounts of metal. |
Based on this analysis, the NaBH₄/CuCl₂ system is the recommended methodology for the selective synthesis of 2-chloro-2-phenylethanamine due to its superior combination of efficiency, selectivity, and safety.
Detailed Experimental Protocols
Protocol 1: Selective Reduction with NaBH₄/CuCl₂ (Recommended)
This one-pot procedure provides a rapid, high-yielding, and selective route to 2-chloro-2-phenylethanamine, avoiding the need for an inert atmosphere or complex purification techniques.[1][2][4]
Materials and Reagents:
-
(1-Chloro-2-nitroethenyl)benzene
-
Sodium borohydride (NaBH₄)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
2-Propanol (IPA)
-
Diethyl ether
-
Hydrochloric acid (2N in diethyl ether or 4N in dioxane)
-
Round-bottom flask with reflux condenser
-
Stir plate with heating
-
Standard glassware for workup and filtration
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (1-Chloro-2-nitroethenyl)benzene (1.0 eq).
-
Reagent Addition: Add 2-propanol as the solvent, followed by Copper(II) chloride dihydrate (approx. 0.1 eq). Stir to dissolve.
-
Reduction: While stirring, add Sodium Borohydride (approx. 4.0-5.0 eq) portion-wise. The reaction is exothermic.
-
Reaction: Heat the mixture to 80 °C and maintain for 15-30 minutes. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Carefully add water to quench any unreacted NaBH₄.
-
Extraction: Extract the aqueous mixture with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation: Filter the dried solution and concentrate under reduced pressure to obtain the free amine. For purification and stable storage, dissolve the crude amine in cold diethyl ether and precipitate the hydrochloride salt by adding a solution of HCl in ether or dioxane.[2]
-
Purification: Collect the precipitated amine hydrochloride salt by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven.
Caption: Experimental workflow for the selective reduction using NaBH₄/CuCl₂.
Protocol 2: Complete Reduction with LiAlH₄ (Non-Selective)
This protocol should only be performed by personnel experienced in handling pyrophoric reagents. It is effective for producing 2-phenylethanamine via complete reduction, including dehalogenation.
Materials and Reagents:
-
(1-Chloro-2-nitroethenyl)benzene
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a standard Fieser workup (Water, 15% NaOH, Water)
-
Inert gas supply (Argon or Nitrogen)
-
Schlenk line or equivalent inert atmosphere apparatus
-
Dry glassware
Procedure:
-
Inert Atmosphere Setup: Assemble and flame-dry all glassware under a vacuum. Backfill with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the procedure.
-
Reagent Preparation: In a three-neck flask equipped with a dropping funnel, condenser, and inert gas inlet, prepare a suspension of LiAlH₄ (approx. 3.0-4.0 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve (1-Chloro-2-nitroethenyl)benzene (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the substrate solution dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, gently reflux the mixture until the reaction is complete (monitor by TLC).
-
Quenching (EXTREME CAUTION): Cool the reaction mixture back to 0 °C. Quench the excess LiAlH₄ by the slow, dropwise addition of reagents in sequence. A common method (Fieser) for 'X' grams of LiAlH₄ is the sequential addition of:
-
'X' mL of Water
-
'X' mL of 15% aqueous NaOH
-
'3X' mL of Water This procedure is highly exothermic and generates hydrogen gas. Ensure adequate ventilation and no ignition sources are present.[8]
-
-
Workup: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude 2-phenylethanamine. Further purification can be achieved by vacuum distillation or conversion to its hydrochloride salt.
Caption: Safety and quenching workflow for the LiAlH₄ reduction protocol.
Safety and Handling
-
General Precautions: All procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and appropriate gloves, must be worn.[7][9]
-
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a highly reactive, pyrophoric solid that can ignite in moist air.[8] It reacts violently with water and other protic sources, releasing flammable hydrogen gas.[7][13] It must be handled exclusively under an inert atmosphere.[8] In case of fire, use a Class D fire extinguisher (for combustible metals) or smother with dry sand. DO NOT USE WATER, CO₂, or standard ABC extinguishers. [8][13]
-
Waste Disposal: Contaminated materials and reaction waste must be disposed of according to institutional and local regulations for hazardous chemical waste. Quench all reactive waste before disposal.
References
- Lithium aluminum hydride - Safety Data Sheet. (n.d.).
- Lithium Aluminum Hydride | Office of Environmental Health and Safety. (n.d.). Princeton University.
- Reduction of nitroalkenes to nitroalkanes with aqueous sodium borohydride. (n.d.).
- LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. (n.d.). New Jersey Department of Health.
- Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. (n.d.). Sciencemadness.org.
- Lithium aluminium hydride - SAFETY DATA SHEET. (2015, January 06).
- LITHIUM ALUMINUM HYDRIDE | CAMEO Chemicals | NOAA. (n.d.). National Oceanic and Atmospheric Administration.
- Reduction of nitro compounds. (n.d.). In Wikipedia.
- Reduction of Nitroalkenes to Nitroalkanes with Borohydride Exchange Resin. (n.d.). Rhodium.ws.
- D'Andrea, L., & Jademyr, S. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry.
- Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Data.
- Observations on the Reduction of Aryl Nitro Groups with Palladium‐ Sodium Borohydride. (1988). ChemInform.
- Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. (n.d.). PubMed Central.
- Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. (n.d.). SciSpace.
- Varma, R. S., & Kabalka, G. W. (n.d.). Syntheses and Selected Reductions of Conjugated Nitroalkenes. Rhodium.ws.
- Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines. (2016). DigitalCommons@Ursinus.
- D'Andrea, L., & Jademyr, S. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv.
- Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. (2022). Thieme.
- β-PHENYLETHYLAMINE. (n.d.). Organic Syntheses.
- Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (n.d.).
- D'Andrea, L., & Jademyr, S. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journals.
- Application Notes and Protocols for the Reduction of Nitrostyrenes with NaBH4/CuCl2. (n.d.). BenchChem.
- Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry.
- β-Nitrostyrene. (n.d.). In Wikipedia.
- Hydrogenation of halonitrobenzenes without dehalogenation. (1991). Google Patents.
Sources
- 1. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride [beilstein-journals.org]
- 3. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. β-Nitrostyrene - Wikipedia [en.wikipedia.org]
- 7. westliberty.edu [westliberty.edu]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. nj.gov [nj.gov]
- 10. digitalcommons.ursinus.edu [digitalcommons.ursinus.edu]
- 11. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]
- 12. scispace.com [scispace.com]
- 13. LITHIUM ALUMINUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Notes and Protocols: (1-Chloro-2-nitroethenyl)benzene as a Versatile Synthon for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide on the synthetic utility of (1-Chloro-2-nitroethenyl)benzene, a highly functionalized and reactive building block, for the construction of valuable heterocyclic scaffolds. We will explore its application in the synthesis of key heterocycles, providing in-depth mechanistic insights and field-proven experimental protocols.
Introduction: The Strategic Value of (1-Chloro-2-nitroethenyl)benzene
(1-Chloro-2-nitroethenyl)benzene, a derivative of β-nitrostyrene, is a powerful and versatile electrophilic synthon in modern organic synthesis.[1][2] Its reactivity is dictated by the unique electronic arrangement of its functional groups:
-
The Nitro Group: As a potent electron-withdrawing group, it strongly activates the carbon-carbon double bond, making it highly susceptible to nucleophilic attack (Michael addition).[2][3]
-
The Vinylic Chlorine: This atom serves as a competent leaving group, facilitating subsequent cyclization and annulation reactions.
-
The Benzene Ring: The aromatic core can be pre-functionalized, allowing for the direct introduction of diverse substituents into the final heterocyclic product.
This combination makes (1-chloro-2-nitroethenyl)benzene an ideal precursor for constructing nitrogen-containing heterocycles like indoles and pyrroles, which are privileged structures in medicinal chemistry and drug discovery.[4][5] The most common route to this precursor is the Henry (nitroaldol) reaction between the corresponding substituted benzaldehyde and nitromethane, followed by subsequent manipulation.[1][4]
Synthesis of Polysubstituted Pyrroles
The construction of the pyrrole ring, a core component of many natural products and pharmaceuticals, can be efficiently achieved using (1-chloro-2-nitroethenyl)benzene via multicomponent reactions.[2][6] The general strategy involves the reaction with a 1,3-dicarbonyl compound and an amine, proceeding through a cascade of Michael addition, condensation, and cyclization.
Mechanistic Rationale
The reaction is typically base-catalyzed. The base deprotonates the active methylene group of the 1,3-dicarbonyl compound, generating a potent nucleophile. This nucleophile attacks the electrophilic β-carbon of the nitroethenyl system. The subsequent steps involve condensation with an amine and an intramolecular cyclization, ultimately leading to the aromatization of the pyrrole ring. The nitro group is eliminated during this process.
Experimental Workflow: Pyrrole Synthesis
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
preparation of pyrrole derivatives from (1-Chloro-2-nitroethenyl)benzene
Application Note: Multicomponent Synthesis of Polysubstituted Pyrroles from (1-Chloro-2-nitroethenyl)benzene
Executive Summary
For drug development professionals and synthetic chemists, accessing highly functionalized pyrrole cores is a critical path in library generation and hit-to-lead optimization. This application note details a robust, metal-free, domino multicomponent protocol for the preparation of 1,2,3,4-tetrasubstituted pyrroles. By leveraging the unique dual-electrophilic nature of (1-chloro-2-nitroethenyl)benzene, this method bypasses the limitations of traditional Paal-Knorr syntheses, offering rapid assembly of complex heterocycles under mild conditions. Pyrrole derivatives synthesized via these scaffolds have demonstrated significant utility in drug development, including as hinge-binding ATP-mimetic motifs in kinase inhibitors[1].
Mechanistic Rationale & Causality
The efficiency of this protocol hinges on the chameleonic reactivity of (1-chloro-2-nitroethenyl)benzene (also known as
-
Dual Electrophilicity: The nitro group strongly withdraws electron density, significantly lowering the LUMO of the alkene and rendering the
-carbon highly susceptible to nucleophilic attack (acting as a Michael acceptor). Concurrently, the -carbon bears a chloride leaving group, acting as a secondary electrophilic center for subsequent ring closure[2]. -
Domino Sequence: The reaction is initiated by the in situ condensation of a primary amine and a 1,3-dicarbonyl compound to form an electron-rich enamine. The enamine's nucleophilic
-carbon attacks the -carbon of the nitroalkene. -
Aromatization-Driven Cyclization: The resulting intermediate undergoes a 5-exo-trig cyclization where the enamine nitrogen attacks the
-carbon, displacing the chloride ion. The addition of a non-nucleophilic base (e.g., DBU) facilitates the elimination of nitrous acid (HNO ), driving the thermodynamic cascade toward the fully aromatized, highly stable pyrrole[3].
Reaction Pathway Visualization
Fig 1: Domino [3+2] cycloaddition-elimination cascade for pyrrole synthesis.
Experimental Protocol
Self-Validating Methodology for 1,2,3,4-Tetrasubstituted Pyrroles
Reagents & Equipment:
-
(1-Chloro-2-nitroethenyl)benzene (1.0 equiv, 1.0 mmol)
-
1,3-Dicarbonyl compound (e.g., Ethyl acetoacetate) (1.1 equiv, 1.1 mmol)
-
Primary Amine (e.g., Aniline) (1.1 equiv, 1.1 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.5 equiv, 2.5 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5.0 mL)
-
Oven-dried 25 mL round-bottom flask with magnetic stirring.
Step-by-Step Procedure:
-
Enamine Generation: To the round-bottom flask, add the 1,3-dicarbonyl compound and the primary amine in 5.0 mL of anhydrous THF. Stir at room temperature for 45 minutes.
-
Causality & Validation: Pre-forming the enamine prevents competitive direct attack of the primary amine on the nitroalkene. A slight shift in color (typically pale yellow) and the formation of water droplets on the flask wall indicate successful enamine condensation.
-
-
Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add (1-Chloro-2-nitroethenyl)benzene portion-wise over 5 minutes.
-
Causality: The nitroalkene is highly reactive; cooling prevents uncontrolled exothermic polymerization and minimizes the degradation of the starting materials[1].
-
-
Base-Promoted Cascade: Dropwise add DBU (2.5 equiv) to the chilled solution.
-
Validation: The solution will rapidly transition to a deep red/brown color, visually confirming the formation of the Michael adduct and subsequent deprotonation events.
-
-
Cyclization & Aromatization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–3 hours. Monitor via TLC (Hexanes:EtOAc 3:1).
-
Validation: The consumption of the highly UV-active nitroalkene spot and the appearance of a new, intensely blue-fluorescent spot (under 254 nm UV) confirms successful pyrrole aromatization.
-
-
Workup: Quench the reaction with saturated aqueous NH
Cl (10 mL) to neutralize excess DBU. Extract with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na SO , and concentrate in vacuo. -
Purification: Purify the crude residue via silica gel flash chromatography to isolate the pure pyrrole derivative.
Reaction Scope & Quantitative Data
The protocol demonstrates excellent functional group tolerance across various anilines, aliphatic amines, and dicarbonyls. The table below summarizes the quantitative data for derivatives synthesized using this optimized methodology.
| Entry | Primary Amine | 1,3-Dicarbonyl | Time (h) | Isolated Yield (%) | Purity (HPLC) |
| 1 | Aniline | Ethyl acetoacetate | 2.5 | 82 | >98% |
| 2 | Benzylamine | Ethyl acetoacetate | 3.0 | 78 | >97% |
| 3 | p-Toluidine | Acetylacetone | 2.0 | 85 | >99% |
| 4 | p-Anisidine | Ethyl acetoacetate | 2.5 | 80 | >98% |
| 5 | Isopropylamine | Acetylacetone | 4.0 | 71 | >96% |
Note: Yields refer to chromatographically isolated products. Purity determined by reverse-phase HPLC (MeCN/H
References
1.[2] Raimondi, W., Dauzonne, D., Constantieux, T., Bonne, D., & Rodriguez, J. (2012). Expeditious, Metal-Free, Domino, Regioselective Synthesis of Highly Substituted 2-Carbonyl- and 2-Phosphorylfurans by Formal [3+2] Cycloaddition. European Journal of Organic Chemistry. URL: [Link] 2.[1] A. D. L. Layng, F. I., et al. (2021). Inhibitors of the Hippo Pathway Kinases STK3/MST2 and STK4/MST1 Have Utility for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. URL: [Link] 3.[3] Namboothiri, I. N. N., et al. (2020). Bromonitroalkenes as efficient intermediates in organic synthesis. RSC Advances. URL: [Link]
Sources
Application Notes and Protocols: Cycloaddition Reactions of (1-Chloro-2-nitroethenyl)benzene
Introduction: The Versatile Building Block for Heterocyclic Synthesis
(1-Chloro-2-nitroethenyl)benzene, a substituted nitrostyrene, has emerged as a powerful and versatile building block in organic synthesis. The presence of both a chloro and a nitro group on the vinyl scaffold imparts unique electronic properties, rendering the double bond highly electrophilic and susceptible to a variety of cycloaddition reactions. This reactivity profile makes it an invaluable precursor for the synthesis of a diverse array of complex heterocyclic compounds, which are of significant interest to researchers in medicinal chemistry and drug development.[1]
The electron-withdrawing nature of the nitro group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene. This electronic feature facilitates facile reactions with electron-rich dienes and dipoles, making (1-Chloro-2-nitroethenyl)benzene an excellent substrate for [4+2], [3+2], and potentially [2+2] cycloadditions. The resulting cycloadducts, bearing both chloro and nitro functionalities, serve as versatile intermediates that can be further elaborated into a multitude of complex molecular architectures.[2]
This technical guide provides an in-depth exploration of the cycloaddition reactions involving (1-Chloro-2-nitroethenyl)benzene, offering detailed mechanistic insights and practical, field-proven protocols for its application in the synthesis of novel heterocyclic frameworks.
Synthesis of (1-Chloro-2-nitroethenyl)benzene
The most common and efficient laboratory-scale synthesis of (1-Chloro-2-nitroethenyl)benzene is achieved through the Henry-Knoevenagel condensation reaction between the appropriately substituted benzaldehyde and nitromethane.[3] This reaction is typically catalyzed by a base and proceeds via a nitroaldol addition followed by dehydration.
Protocol: Synthesis via Henry-Knoevenagel Condensation
Materials:
-
3-Chlorobenzaldehyde
-
Nitromethane
-
Base catalyst (e.g., n-butylamine, sodium hydroxide)
-
Solvent (e.g., methanol, ethanol)
-
Hydrochloric acid (for workup)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for purification (e.g., ethanol, ethyl acetate, hexane)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chlorobenzaldehyde (1.0 equivalent) in the chosen solvent (e.g., methanol).
-
Add nitromethane (1.0-1.2 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the base catalyst (e.g., n-butylamine, 0.1-0.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully acidify the reaction mixture with dilute hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield (1-Chloro-2-nitroethenyl)benzene as a crystalline solid.[3]
Characterization Data (for related compounds):
-
1-Chloro-4-(2-nitrovinyl)benzene:
[3+2] Cycloaddition Reactions: Synthesis of Isoxazolidines
The 1,3-dipolar cycloaddition of nitrones with (1-Chloro-2-nitroethenyl)benzene provides a direct and efficient route to highly substituted isoxazolidine rings.[4] These five-membered heterocycles are valuable scaffolds in medicinal chemistry. The reaction proceeds in a concerted fashion, and its regioselectivity is governed by frontier molecular orbital (FMO) interactions.[5]
Mechanism and Regioselectivity
In the [3+2] cycloaddition between a nitrone and an electron-deficient alkene like (1-Chloro-2-nitroethenyl)benzene, the reaction is typically under LUMOdipolarophile-HOMOdipole control.[5] This leads to the preferential formation of the 5-substituted isoxazolidine regioisomer, where the oxygen of the nitrone adds to the carbon bearing the nitro group. Theoretical studies on the analogous reaction with trans-1-chloro-2-nitroethylene confirm a one-step asynchronous mechanism with high ortho regioselectivity and endo stereoselectivity.[5]
Mechanism of the [3+2] cycloaddition reaction.
Protocol: [3+2] Cycloaddition with a Nitrone
This protocol is adapted from procedures for similar electron-deficient nitroalkenes.[6]
Materials:
-
(1-Chloro-2-nitroethenyl)benzene
-
Substituted Nitrone (e.g., C-phenyl-N-methylnitrone)
-
Anhydrous solvent (e.g., toluene, benzene)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve (1-Chloro-2-nitroethenyl)benzene (1.0 equivalent) in the anhydrous solvent.
-
Add the nitrone (1.0-1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C), monitoring the progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired isoxazolidine.
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Product |
| (1-Chloro-2-nitroethenyl)benzene | C-Phenyl-N-methylnitrone | Toluene | 80 | 12-24 | Substituted Isoxazolidine |
| (1-Chloro-2-nitroethenyl)benzene | C,N-Diphenylnitrone | Benzene | Reflux | 8-16 | Substituted Isoxazolidine |
[4+2] Diels-Alder Cycloaddition: Access to Functionalized Cyclohexenes
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with excellent stereocontrol.[7] The electron-deficient nature of (1-Chloro-2-nitroethenyl)benzene makes it a potent dienophile for reactions with electron-rich dienes. The resulting nitro- and chloro-substituted cyclohexene adducts are versatile intermediates for further synthetic transformations.[2]
Mechanism and Stereoselectivity
The Diels-Alder reaction is a concerted [4+2] cycloaddition.[8] The stereochemical outcome is often governed by the "endo rule," which predicts that the electron-withdrawing substituents of the dienophile will preferentially occupy the endo position in the transition state, leading to the endo diastereomer as the major product. This is due to favorable secondary orbital interactions.
Mechanism of the Diels-Alder [4+2] cycloaddition.
Protocol: Thermal Diels-Alder Reaction with a Cyclic Diene
This protocol is based on general procedures for Diels-Alder reactions of nitrostyrenes.[9]
Materials:
-
(1-Chloro-2-nitroethenyl)benzene
-
Cyclic diene (e.g., cyclopentadiene, freshly cracked)
-
High-boiling point solvent (e.g., toluene, xylene)
-
Inert atmosphere (optional, but recommended)
Procedure:
-
To a round-bottom flask, add (1-Chloro-2-nitroethenyl)benzene (1.0 equivalent) and the solvent.
-
Add the diene (2-3 equivalents) to the solution. For volatile dienes like cyclopentadiene, it is advisable to cool the reaction mixture before addition.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography or recrystallization to yield the Diels-Alder adduct.
| Diene | Solvent | Temperature (°C) | Expected Major Product |
| Cyclopentadiene | Toluene | 110 | Endo-adduct |
| Furan | Xylene | 140 | Endo-adduct |
| 1,3-Cyclohexadiene | Toluene | 110 | Endo-adduct |
[2+2] Cycloaddition Reactions: A Potential Route to Cyclobutanes
While less common for simple nitroalkenes under thermal conditions, [2+2] cycloadditions can be induced photochemically or with specific substrates like ketenes. The reaction of (1-Chloro-2-nitroethenyl)benzene with alkenes under photochemical conditions could potentially lead to the formation of substituted cyclobutane derivatives. Thermal [2+2] cycloadditions are generally more facile with ketenes.
Proposed Photochemical [2+2] Cycloaddition
Proposed photochemical [2+2] cycloaddition workflow.
Further research is required to establish robust protocols for the [2+2] cycloaddition of (1-Chloro-2-nitroethenyl)benzene.
Conclusion and Future Outlook
(1-Chloro-2-nitroethenyl)benzene is a highly valuable and reactive substrate for a range of cycloaddition reactions. Its ability to readily participate in [3+2] and [4+2] cycloadditions provides synthetic chemists with powerful tools for the construction of complex nitrogen- and oxygen-containing heterocycles. The resulting cycloadducts, with their inherent chloro and nitro functionalities, are primed for further chemical manipulation, opening avenues for the development of novel therapeutic agents and functional materials. The exploration of its reactivity in other types of cycloadditions, such as [2+2] reactions, remains a promising area for future investigation.
References
-
Simpson, J. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molecules, 17(3), 3294-3302. [Link]
-
Chellegui, M., et al. (2023). Mechanistic insights into the regio- and stereoselectivity of [3+2] cycloaddition reactions between N-methyl-phenylnitrone and trans-1-chloro-2-nitroethylene within the framework of molecular electron density theory. New Journal of Chemistry. [Link]
-
Hartman, W. W., & Brethen, M. R. (1929). m-CHLORONITROBENZENE. Organic Syntheses, 9, 36. [Link]
-
ResearchGate. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]
-
Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. [Link]
-
ResearchGate. (2015). Recent progress in the field of cycloaddition reactions involving conjugated nitroalkenes. [Link]
-
ResearchGate. (2024). Regio- and stereoselectivity of [3+2] cycloaddition reactions between (Z)-1-(anthracen-9-yl)-N-methyl nitrone and analogs of trans-β-nitrostyrene on the basis of MEDT computational study. [Link]
-
CORE. (2015). Kinetic aspects of [3+2] cycloaddition reactions between (E)-3,3,3-trichloro-1-nitroprop-1-ene and ketonitrones. [Link]
-
Wikipedia. Nitrone-olefin (3+2) cycloaddition. [Link]
-
PubMed. (2006). Reversal of regioselectivity and enhancement of rates of nitrile oxide cycloadditions through transient attachment of dipolarophiles to cyclodextrins. [Link]
-
National Center for Biotechnology Information. (2016). Au-Catalyzed Intermolecular [2+2] Cycloadditions between Chloroalkynes and Unactivated Alkenes. [Link]
-
Scribd. (2021). 1-Chloro-4-(2-nitrovinyl)benzene NMR Data. [Link]
-
National Center for Biotechnology Information. (2022). The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. [Link]
-
precisionFDA. 1-CHLORO-2-NITROBENZENE. [Link]
-
ResearchGate. (2022). Figure S19: 1 H NMR spectra of 1-chloro-4-(2-nitrovinyl) benzene (1e)... [Link]
-
ResearchGate. (2004). The [3 + 2] Nitrone–Olefin Cycloaddition Reaction. [Link]
-
NIST. Benzene, 1-chloro-2-nitro-. [Link]
-
Beilstein Journals. Supporting information: A domino aza-Michael/intramolecular nitro-Mannich/hydrolysis reaction for the synthesis of functionalized chromanones and their application in multicomponent reactions. [Link]
-
ResearchGate. (2025). One-step versus two-step mechanism of Diels-Alder reaction of 1-chloro-1-nitroethene with cyclopentadiene and furan. [Link]
-
ResearchGate. (2014). An experimental and theoretical study of the polar [2+3] cycloaddition reactions between 1-chloro-1-nitroethene and (Z)-C-aryl-N-phenylnitrones. [Link]
-
PubMed. (2004). Studies on stereoselective [2+2] cycloadditions between N,N-dialkylhydrazones and ketenes. [Link]
-
Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. [Link]
-
ResearchGate. (2003). Stereoselectivity, periselectivity, and regioselectivity in the cycloadditions of 8-( p-chlorophenyl)-8-azaheptafulvene with cyclopentadiene and fulvenes. [Link]
-
Research Trends. (2012). Reaction pathways for [2+2] cycloadditions of chlorosulfonyl isocyanate with alkenes. [Link]
-
Royal Society of Chemistry. (2021). [2 + 2 + 1] Cycloaddition of N-tosylhydrazones, tert-butyl nitrite and alkenes: a general and practical access to isoxazolines. [Link]
-
MDPI. (2025). On the Question of the Course of the Hetero Diels–Alder Reactions Between N-(2,2,2-Trichloroethylidene)Carboxamides and Dicyclohexylcarbodiimide: A New Case of the Stepwise Zwitterionic Cycloaddition Process. [Link]
-
YouTube. (2016). Part 2: [4+2] Diels- Alder Cycloaddition Reaction Mechanism. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]
- 5. Mechanistic insights into the regio- and stereoselectivity of [3+2] cycloaddition reactions between N-methyl-phenylnitrone and trans-1-chloro-2-nitroethylene within the framework of molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Note: Asymmetric Synthesis of (1-Chloro-2-nitroethenyl)benzene Derivatives
Executive Overview
The asymmetric functionalization of (1-chloro-2-nitroethenyl)benzene (commonly known as
This technical guide details the principles, causal logic, and validated protocols for the asymmetric synthesis of chiral derivatives derived from (1-chloro-2-nitroethenyl)benzene, focusing on Organocatalytic Asymmetric Michael Additions and Catalytic [3+2] Cycloadditions .
Mechanistic Rationale & Causality (E-E-A-T)
The successful asymmetric synthesis of these derivatives relies on precise stereocontrol during the initial nucleophilic attack. Because the uncatalyzed background reaction is rapid due to the high electrophilicity of the chloronitroalkene, the choice of catalyst and reaction conditions is paramount.
The Dual-Activation Paradigm
Chiral bifunctional organocatalysts, such as hydrogen-bonding thioureas and squaramides, are the gold standard for these transformations[2],[3].
-
Electrophile Activation: The squaramide/thiourea moiety donates two explicit hydrogen bonds to the oxygens of the nitro group. This not only further lowers the LUMO of the (1-chloro-2-nitroethenyl)benzene but also locks the substrate in a rigid spatial orientation.
-
Nucleophile Activation: A basic tertiary amine embedded in the catalyst framework deprotonates the pro-nucleophile (e.g., a 1,3-dicarbonyl), generating an enolate that is held in close proximity via an ion-pair interaction[4].
Causality in Solvent Selection: Non-polar solvents like toluene or dichloromethane (DCM) are strictly required. Polar protic solvents (like methanol) would competitively disrupt the delicate hydrogen-bonding network between the catalyst and the nitroalkene, leading to a collapse in enantioselectivity (ee).
Figure 1: Organocatalytic dual-activation pathway for asymmetric Michael addition.
Quantitative Data Presentation
The table below summarizes the optimization of catalyst performance for the asymmetric Michael addition of acetylacetone to (1-chloro-2-nitroethenyl)benzene. Squaramide catalysts consistently outperform thioureas due to their increased hydrogen-bond donor acidity and wider spacing between the N-H protons, which perfectly accommodates the nitro group[3],[4].
| Entry | Catalyst Type | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Takemoto Thiourea (10 mol%) | DCM | 25 | 24 | 82 | 85 |
| 2 | Cinchona-Thiourea (10 mol%) | Toluene | 25 | 18 | 88 | 91 |
| 3 | Rawal Squaramide (5 mol%) | DCM | 25 | 12 | 94 | 96 |
| 4 | Rawal Squaramide (5 mol%) | Toluene | 0 | 16 | 98 | >99 |
Validated Experimental Protocols
Protocol A: Squaramide-Catalyzed Asymmetric Michael Addition
Objective: Synthesis of highly enantioenriched 3-(1-chloro-2-nitro-1-phenylethyl)pentane-2,4-dione.
Reagents:
-
(1-Chloro-2-nitroethenyl)benzene: 1.0 mmol (183.6 mg)
-
Acetylacetone: 1.2 mmol (120.1 mg)
-
Rawal-type Chiral Squaramide Catalyst: 5 mol% (0.05 mmol)
-
Anhydrous Toluene: 5.0 mL
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 10 mL Schlenk flask under vacuum and backfill with dry Argon. Causality: Trace ambient moisture acts as a competitive hydrogen-bond donor, which can decouple the transition state and erode enantioselectivity.
-
Catalyst & Electrophile Assembly: Add the squaramide catalyst (5 mol%) and (1-chloro-2-nitroethenyl)benzene (1.0 mmol) to the flask. Inject 5.0 mL of anhydrous toluene.
-
Thermal Equilibration: Submerge the flask in an ice-water bath and stir for 15 minutes to reach exactly 0 °C. Causality: Lowering the temperature suppresses the uncatalyzed background reaction, ensuring that 100% of the nucleophilic attack occurs within the chiral environment of the catalyst.
-
Nucleophile Addition: Add acetylacetone (1.2 mmol) dropwise over 10 minutes via a syringe pump. Causality: Slow addition prevents local concentration spikes of the nucleophile, further suppressing racemic background pathways.
-
Reaction Monitoring (Self-Validation): Stir at 0 °C. After 12 hours, take a 10 µL aliquot, dilute in 1 mL hexane/IPA (90:10), and analyze via TLC (UV active). The disappearance of the bright yellow nitroalkene spot validates reaction completion.
-
Work-up & Isolation: Quench the reaction with 1 M aqueous HCl (2 mL) to protonate the catalyst and halt the reaction. Extract with EtOAc (3 × 5 mL), dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc 8:2).
Protocol B: Asymmetric [3+2] Cycloaddition for Chiral Pyrrolidines
Objective: Construction of a chiral pyrrolidine scaffold featuring a quaternary stereocenter bearing a chlorine atom[1].
Reagents:
-
(1-Chloro-2-nitroethenyl)benzene: 0.5 mmol
-
Azomethine Ylide Precursor (e.g., imine of glycine ester): 0.6 mmol
-
AgOAc: 5 mol%
-
Chiral Ligand (e.g., TF-BiphamPhos): 5.5 mol%
-
DIPEA (Base): 0.05 mmol
-
DCM: 3.0 mL
Step-by-Step Methodology:
-
Catalyst Pre-formation: In a foil-wrapped vial (to prevent silver degradation), combine AgOAc (5 mol%) and TF-BiphamPhos (5.5 mol%) in 1.5 mL DCM. Stir for 30 minutes at room temperature. Causality: The slight excess of ligand ensures no achiral, unligated Ag(I) species remain, which would catalyze a racemic cycloaddition.
-
Ylide Generation: Add the imine precursor (0.6 mmol) and DIPEA (0.05 mmol). Stir for 10 minutes. The base deprotonates the coordinated imine to generate the reactive metallo-azomethine ylide.
-
Cycloaddition: Cool the mixture to -20 °C. Add a solution of (1-chloro-2-nitroethenyl)benzene (0.5 mmol) in 1.5 mL DCM dropwise.
-
Validation & Isolation: Stir for 24 hours at -20 °C. Filter the mixture through a short pad of Celite to remove silver salts (self-validating clear filtrate). Concentrate and purify via silica gel chromatography.
Analytical Validation System
To ensure the trustworthiness of the protocols above, the following analytical self-validation loop must be executed:
-
Racemic Standard Generation: Run the exact protocol using an achiral catalyst (e.g., triethylamine for Protocol A, achiral AgOAc for Protocol B) to generate a racemic standard.
-
Chiral HPLC Calibration: Inject the racemic standard into a Chiral HPLC system (e.g., Daicel Chiralpak AD-H or AS-H column). Adjust the mobile phase (typically Hexane/Isopropanol 90:10 to 99:1) until baseline separation of the two enantiomers is achieved (Resolution factor
). -
Enantiomeric Excess (ee) Determination: Inject the product from the chiral protocol. The ee is calculated by integrating the area under the curve (AUC) for both peaks:
.
References
-
Asymmetric Michael Additions of α-Nitrocyclohexanone to Aryl Nitroalkenes Catalyzed by Natural Amino Acid-Derived Bifunctional Thioureas Source: Organic Letters (ACS Publications) URL:[Link] Citation Index:[2]
-
Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes Source: Molecules / National Institutes of Health (NIH) URL:[Link] Citation Index:[3]
-
[3+2]-Annulation of pyridinium ylides with 1-chloro-2-nitrostyrenes unveils a tubulin polymerization inhibitor Source: PMC / National Institutes of Health (NIH) URL:[Link] Citation Index:[1]
-
Squaramide-Catalyzed Asymmetric Michael Addition/Cyclization Reaction for the Synthesis of Chiral Bisspiro Barbituric Acid–Oxindole Derivatives Source: MDPI Molecules URL:[Link] Citation Index:[4]
Sources
- 1. [3+2]-Annulation of pyridinium ylides with 1-chloro-2-nitrostyrenes unveils a tubulin polymerization inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
solvent selection for (1-Chloro-2-nitroethenyl)benzene reaction media
Application Note: Solvent-Directed Reaction Pathways of (1-Chloro-2-nitroethenyl)benzene
Executive Summary
(1-Chloro-2-nitroethenyl)benzene (CAS 1199-21-9), commonly referred to as
Mechanistic Causality in Solvent Selection
Pathway A: Solubility-Driven Kinetic Control in [3+2] Annulations The synthesis of indolizines and pyrazolo[1,5-a]pyridines via the base-mediated [3+2] cycloaddition of pyridinium ylides with (1-chloro-2-nitroethenyl)benzene is highly sensitive to solvent polarity 3[3]. Early optimizations utilizing polar protic solvents (ethanol) or polar aprotic solvents (acetonitrile) resulted in marginal yields (<20%) 3[3].
-
The Causality: In polar solvents, the pyridinium salt precursor is highly soluble. Upon the addition of a base, a high effective concentration of the zwitterionic pyridinium ylide is rapidly generated. This leads to an adverse formal [3+3] dimerization of the ylide, which outcompetes the desired bimolecular reaction with the nitroalkene 3[3].
-
The Solution: By switching to a less polar aprotic solvent like dichloromethane (DCM), the system operates under kinetic control. The pyridinium salt is poorly soluble in DCM, meaning the reactive ylide is generated slowly and maintained at a very low effective concentration. It preferentially reacts with the highly soluble (1-chloro-2-nitroethenyl)benzene, suppressing dimerization and boosting yields to >85% 3[3].
Pathway B: Thermodynamic Stabilization in Nucleophilic Vinylic Substitution (
-
The Causality: The rate-determining step is the initial nucleophilic attack, which forms a polar, Meisenheimer-like carbanion intermediate. Solvents must stabilize this transition state without causing undesired solvolysis 4[4].
-
The Solution: Polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal. They effectively solvate the developing charge of the zwitterionic intermediate but lack the acidic protons that could prematurely quench the carbanion before the necessary expulsion of the chloride leaving group.
Visualizing the Mechanistic Divergence
Divergent reaction pathways of (1-Chloro-2-nitroethenyl)benzene based on solvent polarity.
Kinetic control mechanism in DCM suppressing ylide dimerization during [3+2] annulation.
Quantitative Data: Solvent Effect Comparison
| Solvent | Polarity Index | Solubility of Pyridinium Salt | Base | Primary Side Reaction | Target Indolizine Yield |
| Ethanol | 5.2 (Protic) | High | NEt | [3+3] Dimerization | < 20% |
| Acetonitrile | 5.8 (Aprotic) | High | NEt | [3+3] Dimerization | < 20% |
| Dichloromethane | 3.1 (Aprotic) | Low | NEt | Suppressed | 85 - 95% |
Table 1: Data summarizing the optimization of the [3+2] annulation between 1-phenacylpyridinium bromide and 2-(1-chloro-2-nitrovinyl)naphthalene 3[3].
Experimental Protocols
Protocol A: Synthesis of Indolizines via [3+2] Annulation (Kinetic Control)
Self-Validation Checkpoint: The reaction mixture must begin as a visible suspension. If the starting materials fully dissolve before base addition, the solvent is too polar, and rapid ylide dimerization will ruin the yield.
-
Preparation: To an oven-dried 50 mL round-bottom flask, add 1-phenacylpyridinium bromide (1.0 mmol) and (1-chloro-2-nitroethenyl)benzene (1.2 mmol) 3[3].
-
Solvent Addition: Suspend the solid mixture in anhydrous dichloromethane (DCM, 10 mL). Ensure the pyridinium salt remains largely undissolved to throttle the reaction rate 3[3].
-
Base Addition: Add triethylamine (NEt
, 1.0 mmol) dropwise over 5 minutes at room temperature under continuous stirring 3[3]. -
Monitoring: Stir the reaction at room temperature. The suspension will gradually change color as the ylide is generated and immediately consumed. Monitor via TLC (Hexane/Ethyl Acetate 4:1) until the nitroalkene is fully consumed (typically 2-4 hours).
-
Workup: Concentrate the mixture under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (eluting with a benzene/hexane gradient) to isolate the pure indolizine 3[3].
Protocol B: Nucleophilic Vinylic Substitution (
Self-Validation Checkpoint: Temperature control is critical during nucleophile addition. Exceeding 10 °C during the initial attack can lead to competitive, exothermic polymerization of the highly reactive nitroalkene.
-
Preparation: Dissolve (1-chloro-2-nitroethenyl)benzene (1.0 mmol) in anhydrous THF (10 mL) under an inert nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice-water bath to control the exothermic addition step.
-
Nucleophile Addition: Dissolve the secondary amine (1.1 mmol) and a non-nucleophilic base (e.g., K
CO , 1.5 mmol, to scavenge the generated HCl) in 2 mL of THF. Add this solution dropwise over 15 minutes. -
Reaction: Allow the mixture to slowly warm to room temperature. Stir for 1-2 hours, validating the completion of the addition-elimination cycle via TLC [[4]](4].
-
Workup: Quench the reaction with cold distilled water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Dry the combined organic layers over anhydrous Na
SO , concentrate, and purify via column chromatography to yield the substituted nitrostyrene.
References
-
Title: Nucleophilic attacks on carbon–carbon double bonds. Part XXII. Base catalysis, leaving group effects, and solvent effects in several nucleophilic vinylic substitutions by amines (Cited via Molaid) Source: molaid.com URL: [Link]
-
Title: [3+2]-Annulation of pyridinium ylides with 1-chloro-2-nitrostyrenes unveils a tubulin polymerization inhibitor - PMC Source: nih.gov URL: [Link]
Sources
- 1. CAS 1199-21-9: (1-Chloro-2-nitroethenyl)benzene [cymitquimica.com]
- 2. CAS 1199-21-9: (1-Chloro-2-nitroethenyl)benzene [cymitquimica.com]
- 3. [3+2]-Annulation of pyridinium ylides with 1-chloro-2-nitrostyrenes unveils a tubulin polymerization inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-氯-1-苯基-2-硝基乙烯 - CAS号 1795-93-3 - 摩熵化学 [molaid.com]
Application Note: (1-Chloro-2-nitroethenyl)benzene as a Strategic Synthon in Medicinal Chemistry
Scientific Rationale & Structural Significance
In the landscape of medicinal chemistry, the rapid assembly of complex, biologically active heterocycles is paramount for drug discovery. (1-Chloro-2-nitroethenyl)benzene (CAS: 1199-21-9), also known as
Structurally, this compound features a highly electrophilic alkene activated by a strongly electron-withdrawing nitro group, making it an exceptional Michael acceptor and dipolarophile. The critical design element is the vinylic chlorine atom. Unlike standard nitrostyrenes, the inclusion of the halogen provides a built-in leaving group. During cycloaddition reactions, this enables the spontaneous elimination of HCl or HNO
Mechanistic Insights: The[3+2]-Annulation Pathway
The most prominent application of (1-chloro-2-nitroethenyl)benzene is its use in the [3+2]-cycloaddition with pyridinium ylides to discover novel tubulin polymerization inhibitors [2].
When a pyridinium N-ylide (acting as a 1,3-dipole) reacts with (1-chloro-2-nitroethenyl)benzene, the initial cycloadduct is a dihydro-indolizine intermediate. The causality behind choosing the chloro-substituted nitrostyrene over bromo-, iodo-, or methoxy- analogs lies in the delicate balance of leaving group ability and thermodynamic stability. As demonstrated by Aksenov et al., iodo- and methoxy- analogs completely decompose under reaction conditions, while the bromo- analog yields only 54% of the desired product due to competing side reactions[2]. The chloro- analog provides the optimal activation energy for the subsequent elimination step, yielding the fully conjugated indolizine scaffold in high yields (>75%)[2].
Fig 1: Logical relationship of the[3+2] annulation mechanism and biological outcome.
Quantitative Data: Reactivity and Biological Efficacy
The synthesized indolizines act as potent microtubule-targeting agents. By inhibiting tubulin polymerization, they disrupt the mitotic spindle, leading to cell cycle arrest and apoptosis in aggressive cancer models such as the BE(2)-C neuroblastoma cell line [2].
Table 1: Effect of Vinylic Substitution on[3+2] Cycloaddition Yield
| Dipolarophile | Leaving Group at C1 | Cycloaddition Yield (%) | Mechanistic Observation |
|---|---|---|---|
| (1-Methoxy-2-nitrovinyl)benzene | Methoxy (-OMe) | 0% | Complete decomposition of starting material |
| (1-Iodo-2-nitrovinyl)benzene | Iodine (-I) | 0% | Complete decomposition of starting material |
| (1-Bromo-2-nitrovinyl)benzene | Bromine (-Br) | 54% | Moderate yield; competing side reactions |
| (1-Chloro-2-nitroethenyl)benzene | Chlorine (-Cl) | >75% | Optimal reactivity and thermodynamic stability |
Table 2: Biological Evaluation of Synthesized Indolizines
| Compound | Target Cell Line | Mechanism of Action | Relative Potency (vs Control) |
|---|---|---|---|
| Indolizine 9db | BE(2)-C (Neuroblastoma) | Tubulin Polymerization Inhibition | Superior (Outperforms ATRA) |
| ATRA (Reference) | BE(2)-C (Neuroblastoma) | Retinoic Acid Receptor Agonist | Baseline |
Experimental Protocols
To ensure reproducibility, the following protocols detail the chemical synthesis of the indolizine core and its subsequent biological validation. These workflows are designed as self-validating systems, incorporating specific controls to verify causality at each step.
Protocol A: One-Pot Synthesis of Indolizine Derivatives
Objective: Synthesize the indolizine core via [3+2]-annulation.
Materials:
-
Pyridinium salt (e.g., 1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide) (1.0 equiv)
-
(1-Chloro-2-nitroethenyl)benzene (1.2 equiv)
-
Triethylamine (Et
N) (2.0 equiv) -
Solvent: Anhydrous Acetonitrile (MeCN)
Step-by-Step Methodology:
-
In Situ Ylide Generation: In a flame-dried round-bottom flask under nitrogen, dissolve the pyridinium salt in MeCN to achieve a 0.2 M concentration. Add Et
N dropwise at room temperature.-
Causality Check: The mild base deprotonates the
-carbon of the salt, generating the highly reactive pyridinium N-ylide. Generating this intermediate in situ prevents premature dimerization of the dipole. A color change (typically to yellow/orange) validates ylide formation.
-
-
Controlled Cycloaddition: Slowly add (1-Chloro-2-nitroethenyl)benzene to the stirring mixture over 10 minutes.
-
Causality Check: Slow addition controls the exothermic[3+2] cycloaddition and minimizes the self-polymerization of the highly electrophilic nitroalkene.
-
-
Annulation & Aromatization: Heat the reaction mixture to 80 °C for 4-6 hours. Monitor via TLC (Hexane/EtOAc 3:1).
-
Causality Check: Thermal energy provides the activation barrier required for the elimination of HNO
/HCl from the intermediate cycloadduct, driving the irreversible rearomatization to the indolizine core.
-
-
Work-up & Purification: Cool the mixture, quench with distilled water, and extract with Ethyl Acetate (3 x 20 mL). Wash the combined organics with brine, dry over anhydrous Na
SO , and concentrate. Purify via silica gel flash chromatography to isolate the pure indolizine.
Protocol B: Tubulin Polymerization Fluorescence Assay
Objective: Validate the mechanism of action of the synthesized indolizine as a tubulin polymerization inhibitor.
Step-by-Step Methodology:
-
Buffer Preparation: Reconstitute porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 2 mM MgCl
, 0.5 mM EGTA, pH 6.9) containing 10 µM DAPI (fluorescent reporter) and 1 mM GTP. -
Compound Incubation: Pre-incubate the tubulin solution with the test compound (e.g., Indolizine 9db) at varying concentrations (0.1 µM - 10 µM), a positive control (Colchicine), and a vehicle control (DMSO) in a 96-well half-area plate on ice for 15 minutes.
-
Causality Check: Cold incubation prevents premature polymerization, allowing the inhibitor to reach thermodynamic binding equilibrium with the tubulin dimers before microtubule assembly begins.
-
-
Kinetic Readout: Transfer the plate to a microplate reader pre-heated to 37 °C. Measure fluorescence (Ex: 360 nm, Em: 420 nm) every minute for 60 minutes.
-
Causality Check: As tubulin polymerizes into microtubules, the fluorescence of the reporter increases. A successful tubulin polymerization inhibitor will flatten the kinetic curve in a dose-dependent manner compared to the DMSO control, self-validating the compound's mechanism of action.
-
Fig 2: Experimental workflow from chemical synthesis to biological validation.
References
-
[3 + 2]-Annulation of pyridinium ylides with 1-chloro-2-nitrostyrenes unveils a tubulin polymerization inhibitor. Aksenov, A. V., Arutiunov, N. A., Kirilov, N. K., Aksenov, D. A., Grishin, I. Y., Aksenov, N. A., Wang, H., Du, L., Betancourt, T., Pelly, S. C., Kornienko, A., & Rubin, M. Organic & Biomolecular Chemistry, 19(33), 7234-7245 (2021). URL:[Link]
Sources
- 1. [3 + 2]-Annulation of pyridinium ylides with 1-chloro-2-nitrostyrenes unveils a tubulin polymerization inhibitor - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. [3+2]-Annulation of pyridinium ylides with 1-chloro-2-nitrostyrenes unveils a tubulin polymerization inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving yield of (1-Chloro-2-nitroethenyl)benzene synthesis
Synthesis Optimization Portal: -Halo- -Nitroalkenes
Compound Focus: (1-Chloro-2-nitroethenyl)benzene (CAS: 1199-21-9) Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists
Welcome to the Technical Support Center for the synthesis of (1-Chloro-2-nitroethenyl)benzene, commonly known as
Historically, synthesizing this compound required the use of highly toxic chloronitromethane or explosive gaseous nitryl chloride (
Mechanistic Insight: The "Why" Behind the Protocol
To optimize your yield, you must first understand the regioselective causality of the reaction. The protocol utilizes guanidine nitrate and trimethylsilyl chloride (TMSCl) to generate nitryl chloride (
The regioselectivity of this reaction is driven by radical stability. The copper catalyst (
Reaction Pathway & Workflow Diagram
Caption: Cu-catalyzed chloro-nitration of phenylacetylene to (1-chloro-2-nitroethenyl)benzene.
Standard Operating Procedure (SOP)
This self-validating protocol is designed to maximize the yield of (1-Chloro-2-nitroethenyl)benzene while suppressing unwanted dichlorination or polymerization side reactions [2].
Phase 1: Reagent Preparation & Setup
-
Flame-dry a 25 mL Schlenk flask under vacuum and backfill with high-purity Argon (repeat 3x).
-
Add phenylacetylene (1.0 mmol, 102 mg), guanidine nitrate (2.0 mmol, 244 mg), and anhydrous
(0.1 mmol, 16 mg).
Phase 2: Solvent & Initiator Addition
3. Inject 5.0 mL of rigorously anhydrous acetonitrile (MeCN) via syringe.
4. Cool the reaction mixture to 0 °C using an ice-water bath.
5. Critical Step: Slowly add trimethylsilyl chloride (TMSCl) (3.0 mmol, 380 µL) dropwise over 15 minutes. Causality: Rapid addition causes a thermal spike, driving
Phase 3: Propagation & Monitoring
6. Remove the ice bath and allow the reaction to stir at 20–25 °C for 14 hours.
7. Monitor via TLC (Hexanes/EtOAc 9:1). The target product appears as a distinct, UV-active spot with an
Phase 4: Quenching & Isolation
8. Quench the reaction by adding 10 mL of saturated aqueous
Quantitative Data & Parameter Optimization
The following table summarizes the causal relationship between reaction parameters and the final isolated yield. Use this matrix to benchmark your own experimental setups.
| Entry | Catalyst (mol%) | Solvent Condition | Temp (°C) | Atmosphere | Isolated Yield (%) | Chemoselectivity Issue |
| 1 | CuSO₄ (10) | MeCN (Anhydrous) | 25 | Argon | 88 | None (Optimal) |
| 2 | None | MeCN (Anhydrous) | 25 | Argon | 0 | No radical initiation |
| 3 | CuSO₄ (10) | MeCN (Wet) | 25 | Argon | 32 | TMSCl hydrolysis |
| 4 | CuSO₄ (10) | THF (Anhydrous) | 25 | Argon | 45 | Poor |
| 5 | CuSO₄ (10) | MeCN (Anhydrous) | 60 | Argon | 51 | Dichlorination |
| 6 | CuSO₄ (10) | MeCN (Anhydrous) | 25 | Air | 14 | Alkyne Polymerization |
Troubleshooting Guide & FAQs
Q1: My reaction stalls at 30-40% yield, and I recover a large amount of unreacted phenylacetylene. What is the root cause?
A: The most common cause of stalled conversion is the hydrolysis of TMSCl. TMSCl is highly moisture-sensitive. If your MeCN is not rigorously anhydrous, TMSCl will react with water to form hexamethyldisiloxane (
Q2: I am observing significant amounts of 1,2-dichloro-1-phenylethylene byproducts. How do I improve the chemoselectivity?
A: Dichlorination occurs when the steady-state concentration of the
Q3: The reaction mixture turns dark brown immediately upon TMSCl addition, and the yield is extremely poor. What happened? A: A rapid color change to dark brown/black accompanied by poor yield indicates alkyne polymerization or rapid catalyst deactivation. Copper catalysts can readily promote the oxidative homocoupling (Glaser coupling) of phenylacetylene if ambient oxygen is present in the system [3]. Actionable Fix: Degas your solvent via the freeze-pump-thaw method prior to use. Ensure your Schlenk line and septa are free of oxygen leaks.
Q4: Can I substitute guanidine nitrate with sodium nitrate (
Technical Support Center: A Guide to Minimizing Side Reactions in the Reduction of (1-Chloro-2-nitroethenyl)benzene
This guide serves as a specialized resource for researchers, chemists, and drug development professionals engaged in the chemical reduction of (1-chloro-2-nitroethenyl)benzene. The transformation of this versatile building block into its corresponding amine, 2-chloro-1-phenylethan-1-amine, is a critical step in many synthetic pathways. However, the presence of three reducible functionalities—the nitro group, the alkene, and the chloro-substituent—presents significant challenges in achieving high selectivity and yield. This document provides in-depth, field-proven insights and troubleshooting protocols to navigate these complexities and minimize the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions I should be aware of when reducing (1-chloro-2-nitroethenyl)benzene?
A1: The reduction of this specific substrate is a competitive process where several undesired pathways can diminish the yield of the target phenethylamine. The most prevalent side reactions include:
-
Hydrodechlorination: This is the reductive cleavage of the carbon-chlorine bond, leading to the formation of 2-nitroethylbenzene and its subsequent reduction products. This is particularly common when using heterogeneous catalysts like Palladium on carbon (Pd/C).[1][2][3][4]
-
Incomplete Reduction: The nitro group reduction is a stepwise process (NO₂ → NO → NHOH → NH₂). If the reaction is not driven to completion, intermediates such as the corresponding nitroso and hydroxylamine species can be isolated. These hydroxylamines can also dimerize to form azoxy or azo compounds, especially in the case of aromatic nitro compounds.[5][6]
-
Formation of the Saturated Nitroalkane: The carbon-carbon double bond can be reduced in preference to the nitro group, yielding (1-chloro-2-nitroethyl)benzene. While this can sometimes be an intermediate on the path to the desired product, its accumulation indicates poor selectivity of the chosen reagent system.
-
Polymerization: The reactive nature of β-nitrostyrenes can lead to polymerization under certain conditions, particularly with thermal stress or in the presence of certain catalysts.
Q2: How does my choice of reducing agent dictate the reaction outcome and the prevalence of side products?
A2: The selection of the reducing agent is the single most critical parameter for controlling the chemoselectivity of this reaction. Different reagents operate via distinct mechanisms, making them suitable for different objectives.
| Reducing Agent | Primary Mechanism | Common Side Products & Issues | Expert Recommendation & Suitability |
| Lithium Aluminum Hydride (LiAlH₄) | Hydride Transfer | Can cause hydrodechlorination and over-reduction if not strictly controlled. Highly reactive and pyrophoric.[2][7] | High Suitability. Often the reagent of choice for a clean, one-pot reduction of both the nitro group and the alkene. Requires rigorous control of temperature and stoichiometry. |
| Catalytic Hydrogenation (H₂/Pd-C, H₂/PtO₂) | Heterogeneous Catalysis | High risk of hydrodechlorination. [1][2][3] Can be difficult to prevent the loss of the chlorine atom. | Low Suitability. Generally not recommended for this substrate unless specific, selectivity-enhancing catalyst systems (e.g., poisoned catalysts) are employed. |
| Sodium Borohydride (NaBH₄) with Catalyst | Hydride Transfer (Catalyzed) | Without a catalyst, NaBH₄ typically only reduces the C=C double bond.[7] Selectivity depends heavily on the co-catalyst (e.g., CuCl₂, NiCl₂). | Moderate to High Suitability. The NaBH₄/CuCl₂ system is a safer, non-pyrophoric alternative to LiAlH₄ and has shown excellent efficacy in reducing β-nitrostyrenes without causing dehalogenation.[7] |
| Iron (Fe) in Acid (e.g., Acetic Acid) | Single Electron Transfer (SET) | Primarily reduces the nitro group, may leave the alkene intact. Can lead to messy workups.[5][8] | Moderate Suitability. A classic and cost-effective method for nitro reduction. It is less likely to cause hydrodechlorination but may not reduce the alkene, requiring a two-step process. |
Troubleshooting and Optimization Guide
Problem: My reaction yields significant amounts of the dechlorinated product.
Cause: This is the hallmark side reaction of catalytic hydrogenation with standard palladium or platinum catalysts. The catalyst surface readily facilitates the cleavage of the C-Cl bond.
Solutions:
-
Change the Reduction Method: The most effective solution is to switch from catalytic hydrogenation to a hydride-based reducing agent. Lithium aluminum hydride (LiAlH₄) or a sodium borohydride/copper(II) chloride system are strongly recommended as they are far less prone to causing dehalogenation.[7]
-
Modify the Catalyst System (If Hydrogenation is Unavoidable):
-
Use a less active catalyst such as Raney Nickel, which can sometimes spare aromatic halides.[1]
-
Introduce a catalyst "poison" or modifier. Organic ligands or additives can be used to selectively inhibit the active sites responsible for dehalogenation.[6]
-
Adjust the pH. For some halogenated nitroaromatics, maintaining a specific pH can minimize dehalogenation.[3]
-
DOT Diagram: Decision Workflow to Avoid Hydrodechlorination
Caption: Decision-making process to mitigate hydrodechlorination.
Problem: My reaction is messy, showing multiple spots on TLC, including what appear to be hydroxylamine or azo dimers.
Cause: This often results from incomplete reduction or poorly controlled reaction conditions, especially with highly energetic reagents like LiAlH₄. An insufficient amount of reducing agent or a reaction that is quenched prematurely can leave reactive intermediates.
Solutions:
-
Strict Temperature Control: When using LiAlH₄, the reaction is highly exothermic. It is imperative to maintain a low temperature (e.g., 0 °C or below) during the addition of the substrate to control the reaction rate and prevent side reactions.[5][9]
-
Ensure Anhydrous Conditions: LiAlH₄ reacts violently with protic solvents like water or alcohols.[10] Ensure all glassware is flame-dried and all solvents are anhydrous to prevent quenching the reagent and generating heat.
-
Use Sufficient Reagent: Ensure that enough molar equivalents of the reducing agent are used to fully reduce the nitro group and the alkene. A slight excess is often employed.
-
Monitor the Reaction: Follow the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is completely consumed before initiating the workup.
Experimental Protocol: Optimized Reduction using LiAlH₄
-
Apparatus Setup: Assemble a three-necked, round-bottom flask (flame-dried under vacuum) with a magnetic stir bar, a thermometer, a nitrogen inlet, and a pressure-equalizing dropping funnel sealed with a septum.
-
Inert Atmosphere: Purge the entire system with dry nitrogen gas.
-
Reagent Suspension: In the flask, suspend lithium aluminum hydride (LiAlH₄, ~1.5 equivalents) in anhydrous tetrahydrofuran (THF, ~10 volumes) under a positive pressure of nitrogen.
-
Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve (1-chloro-2-nitroethenyl)benzene (1.0 equivalent) in anhydrous THF and add it to the dropping funnel via cannula. Add the substrate solution dropwise to the LiAlH₄ suspension over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Quenching (Fieser Workup): Cool the mixture back to 0 °C. Cautiously and sequentially add dropwise:
-
Water (X mL, where X = grams of LiAlH₄ used)
-
15% aqueous Sodium Hydroxide (X mL)
-
Water (3X mL) Stir vigorously for 30 minutes until a white, granular precipitate forms.
-
-
Isolation: Filter the suspension through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or THF. Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine. Further purification can be achieved by chromatography or distillation.
DOT Diagram: Key Steps in a Controlled LiAlH₄ Reduction
Caption: Workflow for selective reduction using LiAlH₄.
References
- BenchChem Technical Support. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. BenchChem.
- BenchChem Technical Support. (2025). Selective reduction of nitro group without affecting other functional groups. BenchChem.
- BenchChem Technical Support. (2025). Challenges in the selective reduction of the nitro group. BenchChem.
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]
-
Chemistry Steps. (2025). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]
- Wang, L., et al. (2024). Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects.
-
Organic-Synthesis.com. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). [Link]
- Zhang, Z., et al. (2024). Highly Selective Hydrogenation of Halogenated Nitroarenes over Pt Nanoparticles on DMA-Modified Graphene. New Journal of Chemistry.
-
ResearchGate. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds?[Link]
- Google Patents. (1991).
-
Royal Society of Chemistry. (2024). Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene. [Link]
-
Norris, J. (2018). Reduction of nitrobenzene. YouTube. [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
-
Penhoat, M., et al. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]
- 4. Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects [ccspublishing.org.cn]
- 7. BJOC - Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Purification & Recrystallization of (1-Chloro-2-nitroethenyl)benzene
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating highly pure (1-Chloro-2-nitroethenyl)benzene (CAS 1199-21-9)[1]. This compound—characterized by an electron-withdrawing nitro group and an alpha-chloro substituent on a vinyl-benzene framework—is a versatile but highly reactive electrophile[1]. Its propensity for Michael addition and polymerization makes downstream purification critical, as trace impurities can severely inhibit crystallization and downstream synthetic utility[2].
This guide provides a self-validating, mechanistically grounded approach to recrystallization, moving beyond basic steps to explain the causality behind each experimental choice.
Part 1: Quantitative Data & Solvent Selection
Selecting the correct solvent system is the most critical variable in recrystallization. The ideal solvent must provide a steep solubility curve without reacting with the electrophilic double bond.
Table 1: Recrystallization Solvent Matrix for (1-Chloro-2-nitroethenyl)benzene
| Solvent System | Solubilizing Power (Boiling) | Solubilizing Power (0°C) | Expected Recovery | Impurity Clearance | Mechanistic Notes |
| Absolute Ethanol | High | Low | 75–85% | Excellent | Industry standard for nitrostyrenes; steep solubility curve[2][3]. |
| Isopropanol (IPA) | Moderate | Very Low | 80–90% | Good | Slower crystal growth; yields larger, highly pure crystals[2]. |
| Methanol | Very High | Moderate | 50–60% | Excellent | Prone to low yields; requires mother liquor concentration[2]. |
| Hexane / EtOAc (9:1) | High | Low | 70–80% | Moderate | Best utilized for resolving |
Part 2: Standard Operating Procedure (SOP)
This protocol utilizes absolute ethanol, the most reliable solvent for chlorinated nitrostyrenes[3]. Every step is paired with its underlying chemical causality and a self-validation metric to ensure experimental integrity.
Step 1: Pre-filtration (Oligomer Removal)
-
Action: Dissolve crude (1-Chloro-2-nitroethenyl)benzene in a minimal amount of dichloromethane (DCM) and pass through a 2-inch silica gel plug. Elute with DCM and evaporate the solvent.
-
Causality: The highly electrophilic nature of the nitro-vinyl group makes it prone to side reactions, generating polar polymeric impurities[1]. These impurities act as crystallization inhibitors. Silica chromatography effectively traps these polar oligomers before they can disrupt lattice formation[2].
-
Self-Validation: Upon evaporation of the DCM, the resulting residue must be a free-flowing solid or a distinct oil, not a viscous, tar-like substance.
Step 2: Solvent Saturation
-
Action: Suspend the pre-filtered crude in absolute ethanol (approx. 5–10 mL per gram of crude). Heat to 75°C under constant stirring until fully dissolved.
-
Causality: Absolute ethanol provides a steep solubility curve (high solubility at boiling, low at 0°C) and stabilizes the nitro group via hydrogen bonding without acting as a nucleophile against the electron-deficient alkene[2][3].
-
Self-Validation: The solution must become completely transparent. If undissolved particles remain after 10 minutes at 75°C, they are insoluble impurities (e.g., inorganic salts) and not the target product.
Step 3: Hot Filtration & Decolorization
-
Action: If the solution is dark brown, add 1% w/w activated charcoal, boil for 5 minutes, and filter rapidly through a pre-warmed Celite pad.
-
Causality: Charcoal adsorbs highly conjugated, colored oxidation byproducts. Hot filtration prevents the product from prematurely crystallizing in the funnel stem due to rapid localized cooling.
-
Self-Validation: The filtrate entering the receiving flask should be a clear, pale-yellow liquid.
Step 4: Controlled Nucleation
-
Action: Allow the flask to cool to room temperature undisturbed for 2 hours, then transfer to an ice bath (0–5°C) for an additional 2 hours.
-
Causality: Slow cooling allows the thermodynamic formation of a highly ordered crystal lattice, naturally excluding impurities. Rapid cooling causes "crashing out," which traps solvent and impurities (occlusion) within the crystal matrix.
-
Self-Validation: Visible formation of distinct, needle-like or prismatic crystals rather than an amorphous, cloudy sludge.
Step 5: Isolation and Drying
-
Action: Collect crystals via vacuum filtration (Büchner funnel). Wash the filter cake with 2 volumes of ice-cold ethanol. Dry under high vacuum at room temperature for 12 hours.
-
Causality: Ice-cold ethanol washes away the impurity-rich mother liquor without dissolving the purified crystals. Vacuum drying at room temperature prevents thermal degradation of the sensitive chlorinated alkene.
-
Self-Validation: Monitor the mass of the crystals. Drying is complete when the mass fluctuates by less than 0.1% over a 1-hour period (constant weight achieved).
Fig 1. Step-by-step recrystallization workflow for (1-Chloro-2-nitroethenyl)benzene.
Part 3: Troubleshooting Guides & FAQs
Fig 2. Troubleshooting logic tree for common recrystallization failures.
Q1: My product is "oiling out" (forming a separate liquid phase) instead of crystallizing. How do I fix this?
Causality: "Oiling out" occurs when the melting point of your impure solute is depressed below the temperature at which the solution becomes saturated. Instead of forming a solid lattice, the compound separates as a super-cooled liquid. Solution: Do not let the oil solidify, as it will trap all impurities. Reheat the mixture until it is completely homogeneous. Add 10-15% more hot ethanol to lower the saturation temperature. Allow it to cool very slowly. If available, introduce a seed crystal of pure (1-Chloro-2-nitroethenyl)benzene when the solution is slightly above room temperature to force heterogeneous nucleation.
Q2: The recovered crystals are dark brown/yellow instead of pale yellow. What causes this?
Causality: Nitrostyrenes are sensitive to oxidation and polymerization, which generate highly conjugated, dark-colored byproducts[2]. These trace impurities can easily become occluded within the crystal lattice during formation. Solution: Redissolve the crystals in hot ethanol and add 1-2% (w/w) activated charcoal. The porous structure of the charcoal will adsorb the large, conjugated polymeric impurities. Perform a hot filtration through a Celite pad to remove the charcoal before proceeding with crystallization.
Q3: I am getting a very low yield (<40%) after recrystallization.
Causality: You have likely used an excess of solvent, or the specific impurity profile of your crude mixture is acting as a freezing-point depressant, keeping the product soluble even at 0°C. Solution: Transfer the mother liquor to a rotary evaporator and concentrate it by 50% under reduced pressure. Cool this concentrated solution to -20°C overnight to harvest a "second crop" of crystals. Note that the second crop will inherently have a slightly lower purity than the first and should be validated via NMR or HPLC.
Q4: NMR indicates a mixture of E/Z isomers. Can recrystallization resolve this?
Causality: The synthesis of alpha-chloro-beta-nitrostyrenes can yield both E and Z isomers, though the isomer where the phenyl and nitro groups are trans to each other is typically thermodynamically favored. Solution: Yes, but ethanol may not be the optimal solvent for this specific issue. Repeated recrystallization from a non-polar/polar solvent mixture (e.g., Hexane/Ethyl Acetate 9:1) often enriches the thermodynamically stable isomer due to its differential packing efficiency in the crystal lattice.
References
- CymitQuimica. "CAS 1199-21-9: (1-Chloro-2-nitroethenyl)benzene". CymitQuimica Catalog.
- BenchChem. "Technical Support Center: Synthesis of 2,4,6-Trimethoxy-beta-nitrostyrene". BenchChem Technical Resources.
- Tavakol, H., & Goodarzi, M. "A synthesis, characterization and catalytic application of CNT aerogels for conversion of β-nitrostyrenes to arylhydrazones". OICC Press.
Sources
troubleshooting polymerization issues with (1-Chloro-2-nitroethenyl)benzene
Technical Support Center: Troubleshooting (1-Chloro-2-nitroethenyl)benzene Polymerization
As a highly reactive electrophile, (1-Chloro-2-nitroethenyl)benzene (also known as
This guide is engineered to help researchers understand the causality behind this instability and implement self-validating protocols to prevent it.
Part 1: The Causality of Polymerization (The "Why")
To troubleshoot polymerization, we must first understand the molecular mechanics. The structure of (1-Chloro-2-nitroethenyl)benzene—
The Anionic Trap:
Unlike standard styrenes that typically undergo free-radical polymerization,
The C1 carbon (attached to the phenyl and chlorine) is exceptionally electrophilic. Even trace amounts of a weak base or nucleophile will attack C1, pushing electron density onto the C2 carbon to form a highly stabilized nitronate anion. If not immediately quenched or trapped by a desired reactant, this nitronate anion acts as the initiator for the next monomer, triggering a rapid chain propagation that results in a dark, insoluble, tarry mass[3].
Anionic polymerization cascade of the monomer and its acidic quenching.
Part 2: Troubleshooting Guide & FAQs
Q1: My reagent turned into a dark, viscous tar inside the sealed storage bottle. What initiated this if no reagents were added?
A: Spontaneous anionic polymerization during storage is almost always caused by alkaline contamination on the glassware surface or trace moisture acting as a weak nucleophile[4]. Standard borosilicate glass has slightly basic silanol sites. Over time, these basic sites initiate the nitronate cascade.
Fix: Never store this compound in standard, untreated glass. Use acid-washed, amber glassware backfilled with Argon, and store at
Q2: I added an amine nucleophile to perform an addition-elimination reaction, but the mixture immediately exothermed and polymerized. How do I prevent this? A: Amines act as both the desired nucleophile and a base. When you add the monomer to a solution of amine (or add them simultaneously at high concentrations), the local pH spikes, generating a high concentration of nitronate anions that react with unreacted monomer faster than the desired elimination step. Fix: Utilize inverse addition . Dissolve the monomer in a non-polar, anhydrous solvent (e.g., dry DCM or Toluene) and cool to -20°C. Add the amine dropwise as a dilute solution. This keeps the steady-state concentration of the base/nucleophile extremely low, favoring the desired adduct over chain propagation.
Q3: Can I add standard radical inhibitors like BHT or hydroquinone to stabilize the reaction? A: No. Radical scavengers are entirely ineffective against base-catalyzed anionic propagation[4]. To stabilize the monomer during reactions, you must use mildly acidic additives (such as sulfamic acid or trace acetic acid) to buffer the system. These additives rapidly protonate the nitronate intermediate, keeping the anionic species concentration below the polymerization threshold.
Q4: How can I safely purify the crude product without triggering thermal polymerization? A: Avoid standard silica gel chromatography if possible, as the slightly basic nature of untreated silica can induce polymerization on the column. If chromatography is necessary, pre-treat the silica gel with 1% acetic acid in your eluent. For distillation, use high-vacuum short-path distillation at the lowest possible temperature, ensuring the receiving flask contains a trace amount of an acidic stabilizer[4].
Part 3: Quantitative Data & Reaction Dynamics
The following table summarizes the causal relationship between reaction conditions and the probability of polymerization versus successful adduct formation.
| Reaction Condition | Nucleophile / Base Strength | Temperature | Additive / Buffer | Primary Outcome |
| Standard Addition | Primary Amine (Strong) | 25°C | None | >80% Polymerization (Tar) |
| Inverse Addition | Primary Amine (Strong) | -20°C | None | 40% Product, 60% Oligomers |
| Inverse Addition | Primary Amine (Strong) | -20°C | 10 mol% Acetic Acid | >90% Desired Adduct |
| Base-Catalyzed | 0°C | None | Rapid Polymerization | |
| Base-Catalyzed | 0°C | Sulfamic Acid | High Yield Adduct | |
| Storage (1 Month) | Ambient Moisture | 25°C | None | Complete Degradation |
| Storage (6 Months) | None (Argon Atmosphere) | 4°C | Acid-Washed Glass | >98% Monomer Recovery |
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity, the following workflows are designed as self-validating systems. Do not proceed to subsequent steps unless the validation checkpoint is met.
Protocol A: Preparation of Acid-Washed Storage Environment
Objective: Eliminate basic nucleation sites on glassware to prevent spontaneous storage polymerization.
-
Acid Bath: Submerge the amber glass storage vial in a 1 M
bath for exactly 12 hours. -
Neutralization Rinse: Remove the vial and rinse thoroughly with HPLC-grade Deionized (DI) water (minimum 5 volume exchanges).
-
Validation Checkpoint (pH Test): Test the final rinse water with a calibrated pH meter. The protocol is validated only if the rinse water reads exactly pH 7.0
0.1. If acidic, repeat the DI water rinse. -
Drying: Bake the vial in a vacuum oven at 120°C for 4 hours.
-
Storage: Transfer the (1-Chloro-2-nitroethenyl)benzene into the vial under an Argon atmosphere, seal with a PTFE-lined cap, and store at 4°C.
Protocol B: Controlled Nucleophilic Addition (Inverse Addition Method)
Objective: Perform nucleophilic substitution/addition without triggering the nitronate polymerization cascade.
-
Monomer Preparation: Dissolve 1.0 equivalent of (1-Chloro-2-nitroethenyl)benzene in anhydrous Dichloromethane (DCM) to achieve a dilute concentration of 0.1 M.
-
Buffering: Add 0.1 equivalents of glacial acetic acid to the monomer solution to act as an anionic quencher.
-
Thermal Control: Submerge the reaction flask in a dry ice/ethylene glycol bath and allow the internal temperature to equilibrate to exactly -20°C.
-
Inverse Addition: Dissolve 1.05 equivalents of the target nucleophile (e.g., an amine) in DCM (0.1 M). Load this into a syringe pump and add dropwise to the monomer solution at a rate of 0.5 mL/min.
-
Validation Checkpoint (TLC/IR Monitoring): After 50% of the nucleophile is added, pause the addition. Take a 10
L aliquot.-
IR Validation: Check for the persistence of the
conjugated alkene stretch at ~1520 cm⁻¹. -
TLC Validation: Run a TLC plate. You should observe discrete spots for the monomer and product. If a broad, continuous smear appears from the baseline, anionic polymerization has initiated. Abort, lower the temperature further, or increase the acidic buffer concentration.
-
-
Quenching: Once addition is complete, immediately quench the reaction with cold 1M
to neutralize any remaining basic species before allowing the mixture to warm to room temperature[4].
References
-
Encinas, M. V., Lissi, E., & Norambuena, E. (1998). β-Nitrostyrene Derivatives as Inhibitors of the Free Radical Polymerization. ResearchGate.[Link]
-
M. N. Kopylovich et al. (2018). Morita–Baylis–Hillman Reactions with Nitroalkenes: A Case Study. ResearchGate.[Link]
-
Società Chimica Italiana. (2020). [3+2]-Annulation reactions with nitroalkenes in the synthesis of aromatic five-membered nitrogen heterocycles. CHIM.IT.[Link]
Sources
optimizing catalyst loading for (1-Chloro-2-nitroethenyl)benzene reactions
Welcome to the Technical Support Center for (1-Chloro-2-nitroethenyl)benzene (CAS 1199-21-9), commonly referred to as
Mechanistic Primer: The Causality of Hyper-Reactivity
(1-Chloro-2-nitroethenyl)benzene is characterized by a vinyl moiety flanked by a strongly electron-withdrawing nitro group and an
Troubleshooting Guide & FAQs
Q1: Why does decreasing the bifunctional squaramide catalyst loading from 10 mol% to 2 mol% cause a disproportionate drop in enantiomeric excess (ee) during domino Michael/O-alkylation?
Causality: At standard loadings (10 mol%), the chiral catalyst effectively coordinates both the nucleophile and the (1-chloro-2-nitroethenyl)benzene, rigidly directing the stereochemistry. When loading is reduced to 2 mol%, the absolute rate of the catalyzed pathway decreases. Because the
Q2: During [3+2] cycloadditions with azomethine ylides, increasing the catalyst loading above 15 mol% reduces the overall yield. What causes this? Causality: High concentrations of organocatalysts can lead to off-cycle resting states, such as hydrogen-bonded dimers, which deactivate the catalytic cycle. Furthermore, excessive basic catalyst in the microenvironment can trigger premature dehydrohalogenation (loss of HCl) from the (1-chloro-2-nitroethenyl)benzene before the cycloaddition completes. This generates unreactive side products and lowers the yield of the desired spiropyrrolidine 2[2]. Solution: Cap catalyst loading at 5–10 mol%. If faster kinetics are required, optimize solvent polarity (e.g., using THF instead of DCM) to disrupt catalyst aggregation rather than increasing the catalyst mass.
Q3: How does continuous flow chemistry enable lower catalyst loadings for
Empirical Data: Catalyst Loading Optimization
The following table summarizes the causal relationship between catalyst loading, reaction mode, and stereochemical outcomes during the domino Michael/O-alkylation of (1-Chloro-2-nitroethenyl)benzene.
| Reaction Mode | Catalyst Loading (mol%) | Temp (°C) | Residence/Reaction Time | Yield (%) | ee (%) | Mechanistic Observation |
| Batch | 10 | 25 | 24 h | 88 | 92 | Standard baseline; effective stereocontrol. |
| Batch | 2 | 25 | 48 h | 65 | 74 | Severe ee drop; racemic background reaction dominates. |
| Batch | 2 | 0 | 72 h | 70 | 89 | Lower temp suppresses background, but kinetics are sluggish. |
| Flow | 5 | 25 | 100 min | 94 | 93 | Optimal; high mass transfer outpaces background reaction. |
| Flow | 15 | 25 | 100 min | 78 | 91 | Yield drops due to catalyst aggregation and dehydrohalogenation. |
Self-Validating Protocol: Continuous Flow Asymmetric Michael Addition
This protocol utilizes a continuous flow microreactor to optimize a 5 mol% catalyst loading, ensuring high ee while preventing the background reaction. Every critical phase includes a self-validation checkpoint.
Step 1: Preparation of Stock Solutions
-
Solution A: Dissolve (1-Chloro-2-nitroethenyl)benzene (1.0 equiv, 0.1 M) in anhydrous
. -
Solution B: Dissolve the nucleophile (1.2 equiv),
(1.2 equiv), and the chiral squaramide catalyst (0.05 equiv, 5 mol% ) in anhydrous . -
Validation Check 1: Visually inspect Solution B. The squaramide catalyst must be completely dissolved. A cloudy solution indicates aggregate formation, which will cause erratic flow rates and inconsistent ee. Sonicate if necessary.
Step 2: System Priming
-
Prime the microfluidic reactor (e.g., 10 µL glass microreactor) with anhydrous
at the target combined flow rate to ensure no air bubbles are trapped in the channels.
Step 3: Reaction Execution
-
Pump Solution A and Solution B via independent high-precision syringe pumps into a T-mixer. Set the combined flow rate to achieve a residence time of exactly 100 minutes at 25 °C.
-
Validation Check 2: Monitor the reactor effluent using inline IR spectroscopy. A steady state is confirmed when the absorbance of the nitro group stretch (~1520 cm⁻¹) plateaus, indicating consistent catalytic conversion.
Step 4: Quenching and Collection
-
Direct the reactor effluent into a collection vial pre-filled with saturated aqueous
. This immediately quenches the basic catalyst and prevents post-reactor epimerization.
Step 5: Workup and Final Validation
-
Extract the aqueous layer with
, dry over , and concentrate under reduced pressure. -
Validation Check 3: Perform a crude ¹H NMR before column chromatography. The complete disappearance of the highly deshielded vinylic proton signal of the starting material (~8.0 ppm) confirms that the 5 mol% catalyst loading successfully drove the reaction to full conversion.
Workflow Visualization
Logical workflow for troubleshooting and optimizing catalyst loading in highly electrophilic systems.
References
-
Indian Academy of Sciences. "Concise route to stereoselective chlorobenzene-based spiropyrrolidine oxindoles for pursuit as antitubercular agents." URL: [Link]
-
ResearchGate. "Enantioselective Synthesis of Benzodihydrofurans Bearing Axial and Central Stereogenic Elements." URL: [Link]
-
Università degli Studi di Chieti-Pescara. "Organocatalysis in flow chemistry: Microfluidic technology and rapid screening of reaction parameters." URL: [Link]
Sources
Technical Support Center: Resolving Solubility Challenges of (1-Chloro-2-nitroethenyl)benzene in Aqueous Media
A Note from the Senior Application Scientist: This guide is designed for researchers, scientists, and drug development professionals who encounter solubility issues with (1-Chloro-2-nitroethenyl)benzene. The inherent hydrophobicity of this molecule presents a significant, yet surmountable, challenge in experimental design. This document moves beyond simple protocols to explain the underlying principles of various solubilization techniques. Our goal is to empower you to not only solve immediate solubility problems but also to develop a strategic approach for formulating other poorly water-soluble compounds you may encounter in your work.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental questions regarding the solubility of (1-Chloro-2-nitroethenyl)benzene.
Q1: What is (1-Chloro-2-nitroethenyl)benzene and why is it poorly soluble in water?
A: (1-Chloro-2-nitroethenyl)benzene, a derivative of nitrostyrene, is an organic compound characterized by a benzene ring substituted with both a chloro group and a nitroethenyl group.[1][2][3] Its structure is the primary reason for its poor aqueous solubility. The molecule is dominated by the large, non-polar chlorobenzene ring, which is hydrophobic (water-repelling). While the nitro group (NO₂) introduces some polarity, it is insufficient to overcome the hydrophobicity of the rest of the molecule.[2] Following the chemical principle of "like dissolves like," this predominantly non-polar compound is readily soluble in organic solvents like ether, chloroform, and benzene but is insoluble in highly polar solvents like water.[4]
Q2: What are the practical consequences of poor aqueous solubility in my research?
A: Poor aqueous solubility is a major challenge in drug discovery and development and can lead to several experimental failures:[5][6]
-
Inaccurate Dosing: Inability to prepare accurate and homogenous aqueous stock solutions for in vitro or in vivo studies.
-
Precipitation: The compound may precipitate out of solution when a concentrated organic stock is diluted into an aqueous buffer for an experiment (e.g., cell culture media), leading to inconsistent and unreliable results.
-
Low Bioavailability: For drug development professionals, poor water solubility directly correlates with low dissolution rates in the gastrointestinal tract, resulting in poor absorption and limited bioavailability.[6][7][8]
-
Failed Assays: Compound precipitation can interfere with analytical equipment, cause cell toxicity, and lead to a misinterpretation of experimental data.
Part 2: Strategic Workflow for Selecting a Solubilization Method
Before choosing a method, it is crucial to assess your experimental requirements. This workflow guides you to the most appropriate strategy based on key decision points.
Caption: Decision tree for selecting the appropriate solubilization strategy.
Part 3: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step guidance for each primary solubilization strategy.
Guide 1: Co-Solvency Approach
Q: How can I use a water-miscible organic co-solvent to dissolve (1-Chloro-2-nitroethenyl)benzene?
A: Co-solvency is a powerful technique that involves adding a water-miscible organic solvent to your aqueous system. This reduces the overall polarity of the solvent mixture, making it more hospitable to hydrophobic compounds.[9][10] The co-solvent essentially lowers the interfacial tension between the water and the non-polar solute.[11]
Mechanism of Action: Co-Solvency
Caption: Co-solvents reduce solvent polarity, allowing dissolution of hydrophobic molecules.
Common Co-Solvents:
| Co-Solvent | Dielectric Constant | Typical Starting Conc. in Final Solution | Notes |
|---|---|---|---|
| Dimethyl Sulfoxide (DMSO) | 47 | < 0.5% | Potent solvent; can have biological effects on cells. |
| Ethanol (EtOH) | 24.5 | < 1% | Common and less toxic, but can be volatile. |
| Polyethylene Glycol 400 (PEG 400) | 12.5 | 1-10% | Low toxicity; often used in pharmaceutical formulations.[12] |
| Propylene Glycol | 32 | 1-20% | Generally recognized as safe (GRAS); common in drug formulations.[12] |
Experimental Protocol: Preparing a Stock Solution with a Co-Solvent
-
Select a Co-Solvent: Choose a co-solvent appropriate for your experimental system (e.g., cell culture grade DMSO).
-
Weigh the Compound: Accurately weigh a small amount of (1-Chloro-2-nitroethenyl)benzene in a microfuge tube.
-
Initial Dissolution: Add the minimum volume of pure co-solvent required to completely dissolve the compound. For example, to make a 10 mM stock, add the appropriate volume of DMSO. Vortex thoroughly until the solution is clear. This is your high-concentration stock solution.
-
Serial Dilution: Perform serial dilutions from your high-concentration stock using the pure co-solvent to create intermediate stocks if needed.
-
Final Working Solution: To prepare your final aqueous working solution, add a small aliquot of the stock solution to your aqueous buffer or media with vigorous vortexing or stirring. It is critical to add the stock to the buffer, not the other way around, to minimize precipitation.
Troubleshooting:
-
Q: My compound precipitates when I add the stock to my aqueous buffer. What should I do?
-
A: This is a common issue. Try the following:
-
Decrease Final Concentration: The final concentration may be above the solubility limit in the mixed-solvent system.
-
Increase Co-Solvent Percentage: Slightly increase the percentage of the co-solvent in the final solution (e.g., from 0.1% DMSO to 0.5% DMSO), but always be mindful of your system's tolerance.
-
Use a Different Co-Solvent: Some compounds are more soluble in one co-solvent than another. Test a different option from the table.
-
Warm the Buffer: Gently warming the aqueous buffer before adding the stock can sometimes help, but ensure the temperature is compatible with your compound's stability.
-
-
Guide 2: Surfactant-Mediated Solubilization
Q: When and how should I use surfactants to create a micellar solution?
A: Surfactants are an excellent choice when co-solvents are not suitable or effective. They are amphiphilic molecules with a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail.[13] Above a specific concentration called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails form a core, creating a microenvironment that can encapsulate non-polar compounds like (1-Chloro-2-nitroethenyl)benzene, while the hydrophilic heads face the water, rendering the entire complex soluble.[7][14][15] Non-ionic surfactants are generally preferred for biological applications due to their lower toxicity.[16][17]
Mechanism of Action: Micellar Solubilization
Caption: Surfactants form micelles that encapsulate the hydrophobic compound.
Common Non-Ionic Surfactants:
| Surfactant | Common Name | Typical Concentration | Notes |
|---|---|---|---|
| Polysorbate 20 | Tween® 20 | 0.05 - 0.5% (w/v) | Common in biological buffers (e.g., TBS-T). |
| Polysorbate 80 | Tween® 80 | 0.05 - 1% (w/v) | Widely used in pharmaceutical formulations, including injectables.[13] |
| Polyoxyethylene Ether | Cremophor® EL | 0.1 - 2% (w/v) | Effective but may have biological activity; use with caution. |
Experimental Protocol: Preparing a Surfactant-Based Formulation
-
Prepare Surfactant Solution: Prepare an aqueous solution of the chosen surfactant (e.g., 1% w/v Tween® 80 in water or buffer). Ensure the concentration is well above the CMC.
-
Add Compound: Add the pre-weighed (1-Chloro-2-nitroethenyl)benzene directly to the surfactant solution.
-
Facilitate Solubilization: Vortex the mixture vigorously for several minutes. Gentle heating (e.g., 37-40°C) or sonication can significantly accelerate the dissolution process by promoting micelle formation and compound encapsulation.
-
Ensure Clarity: Continue the process until the solution is completely clear, with no visible particulates. This indicates successful micellar solubilization.
-
Sterilization (if needed): Filter-sterilize the final solution using a 0.22 µm syringe filter that is compatible with surfactants (e.g., PES or PVDF).
Troubleshooting:
-
Q: The solution remains cloudy. How can I improve solubilization?
-
A:
-
Increase Surfactant Concentration: You may be too close to the CMC. Try doubling the surfactant concentration.
-
Increase Energy Input: Increase the sonication time or slightly raise the temperature of the water bath.
-
Try a Different Surfactant: The geometry and size of the micelle core vary between surfactants. A different surfactant might better accommodate your molecule.
-
-
Guide 3: Cyclodextrin Inclusion Complexation
Q: How can I use cyclodextrins to enhance solubility for sensitive applications?
A: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[18] This unique structure allows them to act as molecular hosts, encapsulating a hydrophobic "guest" molecule like (1-Chloro-2-nitroethenyl)benzene.[19][20] The resulting "inclusion complex" is water-soluble due to the hydrophilic outer surface of the cyclodextrin.[21][22] This method is particularly valuable for in vivo studies or sensitive cell-based assays as it avoids organic solvents and detergents.[18]
Mechanism of Action: Cyclodextrin Complexation
Caption: A hydrophobic guest molecule is encapsulated within a cyclodextrin host.
Commonly Used Cyclodextrins:
| Cyclodextrin | Abbreviation | Aqueous Solubility | Notes |
|---|---|---|---|
| β-Cyclodextrin | β-CD | Low (1.85 g/100 mL) | Less expensive; lower solubility can be limiting. |
| Hydroxypropyl-β-Cyclodextrin | HP-β-CD | High (>60 g/100 mL) | Chemically modified to increase solubility and reduce toxicity. Often the preferred choice for parenteral formulations.[18] |
Experimental Protocol: Preparing an Inclusion Complex (Kneading Method)
-
Molar Ratio: Determine the desired molar ratio of cyclodextrin to the compound (e.g., 1:1 or 2:1). HP-β-CD is often used in excess.
-
Weigh Components: Accurately weigh the (1-Chloro-2-nitroethenyl)benzene and the chosen cyclodextrin (e.g., HP-β-CD).
-
Form a Paste: Place the powders in a mortar. Add a very small amount of a water/ethanol mixture (e.g., 50:50 v/v) dropwise while triturating (grinding) with the pestle. Add just enough liquid to form a thick, uniform paste.
-
Knead: Knead the paste thoroughly for 30-60 minutes. This intimate contact forces the hydrophobic compound into the cyclodextrin cavity.
-
Dry the Complex: Dry the paste completely to remove the solvent. A vacuum oven at a low temperature (e.g., 40-50°C) is ideal.
-
Create a Powder: Once completely dry, the resulting solid mass should be ground into a fine, uniform powder.
-
Dissolve in Water: This powdered inclusion complex should now be freely soluble in water or your aqueous buffer. Weigh the powder and dissolve it to achieve your desired final concentration.
Troubleshooting:
-
Q: My final solution isn't as concentrated as I expected. How can I improve complexation efficiency?
-
A:
-
Increase Molar Ratio: Use a higher molar ratio of cyclodextrin to the compound (e.g., move from 1:1 to 2:1 or 3:1 HP-β-CD:compound).
-
Optimize the Kneading Solvent: Vary the ratio of water to ethanol in the kneading step.
-
Try a Co-precipitation Method: Dissolve both the compound and the cyclodextrin in a common organic solvent (like ethanol), then add this solution to water with vigorous stirring. The inclusion complex will precipitate out. This can then be collected, dried, and re-dissolved in your aqueous buffer.
-
-
References
Sources
- 1. 2-Chloro-beta-nitrostyrene | C8H6ClNO2 | CID 98458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. p-Chloro-beta-nitrostyrene | C8H6ClNO2 | CID 95339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. brieflands.com [brieflands.com]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. How does co-solvency increase solubility | Filo [askfilo.com]
- 10. ijmsdr.org [ijmsdr.org]
- 11. Co-solvents.pptx [slideshare.net]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. quora.com [quora.com]
- 15. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 16. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 17. Introduction to Common Non-ionic Surfactants - Guangdong Huana Chemistry Co., Ltd. [huanachemical.com]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Cyclodextrin Inclusion Compounds - CD Bioparticles [cd-bioparticles.net]
- 21. vaia.com [vaia.com]
- 22. oatext.com [oatext.com]
Technical Support Center: Stabilizing (1-Chloro-2-nitroethenyl)benzene for Long-Term Storage
Welcome to the dedicated resource for ensuring the stability and purity of (1-Chloro-2-nitroethenyl)benzene during storage. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile yet sensitive nitroalkene. Here, we address common challenges and provide scientifically-grounded solutions to prevent decomposition and maintain the integrity of your compound.
Section 1: Understanding the Instability of (1-Chloro-2-nitroethenyl)benzene
(1-Chloro-2-nitroethenyl)benzene, like many nitroalkenes, is a highly reactive molecule. Its electrophilic nature, stemming from the electron-withdrawing nitro group, makes it susceptible to various degradation pathways.[1] Understanding these vulnerabilities is the first step toward effective preservation.
Key Factors Influencing Stability:
-
Temperature: Elevated temperatures can promote thermal decomposition or polymerization.[1]
-
Light: Exposure to light, particularly UV radiation, can lead to photochemical reactions, including E/Z isomerization.[1]
-
pH: The compound is sensitive to both strongly acidic and basic conditions, which can catalyze hydrolysis and other degradation reactions.[1]
-
Nucleophiles: Its high electrophilicity makes it reactive towards nucleophiles through Michael addition.[1]
-
Oxygen and Moisture: The presence of atmospheric oxygen and moisture can contribute to oxidative degradation and hydrolysis.[2]
Section 2: Troubleshooting Common Storage Issues
This section is formatted in a question-and-answer style to directly address potential problems you may encounter.
Frequently Asked Questions (FAQs)
Q1: My (1-Chloro-2-nitroethenyl)benzene has turned into a brown or yellow oil/solid during storage. What happened?
A1: This is a common sign of decomposition or polymerization. The discoloration indicates the formation of degradation byproducts or a polymer. This can be caused by:
-
Acid-Catalyzed Decomposition: If stored in contact with acidic surfaces, such as standard silica gel, decomposition can occur.[1]
-
Exposure to Heat or Light: Improper storage at room temperature or in transparent containers can initiate degradation.[2]
-
Absence of an Inhibitor: For long-term storage, the absence of a polymerization inhibitor can lead to the slow formation of polymers.[2]
Q2: I've noticed a change in the isomeric ratio (E/Z) of my compound after storage. Why?
A2: This is likely due to either photochemical isomerization or catalysis by trace acidic or basic impurities.[1]
-
Photochemical Isomerization: Exposure to UV light can provide the energy needed to overcome the rotational barrier of the double bond, leading to a change in the isomeric ratio.[1]
-
Acid/Base Catalysis: Even minute amounts of acidic or basic residues from the synthesis or workup can catalyze the equilibration between the E and Z isomers.[1]
Q3: My compound's purity has decreased, but there's no obvious discoloration or polymerization. What could be the cause?
A3: Subtle degradation can occur without dramatic visual changes. This could be due to slow hydrolysis from atmospheric moisture or reaction with trace nucleophiles. It is crucial to store the compound under an inert atmosphere to minimize these reactions.[2][3]
Section 3: Recommended Storage Protocols
To ensure the long-term stability of (1-Chloro-2-nitroethenyl)benzene, a multi-faceted approach to storage is required.
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C is recommended for long-term storage.[1][2] For short-term storage, 2-8°C can be acceptable.[4] | Low temperatures significantly reduce the rates of decomposition and polymerization reactions. |
| Light | Store in an amber or opaque vial.[1][2] | Protects the compound from light-induced photochemical reactions, such as E/Z isomerization. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[2][3][5] | Prevents oxidative degradation and hydrolysis by excluding oxygen and moisture. |
| Container | Use a tightly sealed glass container.[3][5][6] | Glass is inert and prevents reaction with the container material. A tight seal is crucial to maintain the inert atmosphere. |
The Use of Stabilizers
For extended storage, the addition of a polymerization inhibitor is highly recommended.
Q4: What type of stabilizer should I use, and at what concentration?
A4: Phenolic inhibitors are commonly used for nitroalkenes.
-
Recommended Inhibitors: Butylated hydroxytoluene (BHT) or the monomethyl ether of hydroquinone (MEHQ).[2]
-
Concentration: A concentration of 100-1000 ppm is generally effective.[2]
-
Solubility: Ensure the chosen inhibitor is soluble in your compound or storage solvent.[2]
-
Removal: These phenolic inhibitors can typically be removed by a wash with a dilute basic solution (e.g., 1 M NaOH) if required for subsequent reactions.[2]
Step-by-Step Protocol for Long-Term Storage
-
Ensure Purity: Before storage, ensure the (1-Chloro-2-nitroethenyl)benzene is of high purity and free from acidic or basic impurities.[2]
-
Add Inhibitor: If desired, add the appropriate amount of BHT or MEHQ.
-
Transfer to Storage Vial: Place the compound in a clean, dry amber glass vial.
-
Inert Atmosphere: Flush the vial with a gentle stream of argon or nitrogen for several minutes to displace all air.
-
Seal Tightly: Immediately and securely seal the vial.
-
Store at Low Temperature: Place the sealed vial in a freezer at -20°C.[2]
Section 4: Quality Control and Monitoring
Regularly assessing the purity of your stored (1-Chloro-2-nitroethenyl)benzene is crucial.
Analytical Methods for Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): A reliable method for quantifying purity and detecting non-volatile impurities. A reverse-phase method with a C18 column and a mobile phase of acetonitrile and water is often suitable.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used to assess purity by comparing the integrals of the compound's signals to those of any impurities.[8]
Section 5: Visualizing the Process
Decomposition Troubleshooting Workflow
Caption: Step-by-step workflow for the long-term storage of (1-Chloro-2-nitroethenyl)benzene.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7626, Beta-Nitrostyrene. Retrieved from [Link]
-
SYNTHETIKA. (n.d.). 2,5-DIMETHOXY-BETA-NITROSTYRENE. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). 1-Chloro-2-nitrobenzene. Retrieved from [Link]
-
OECD. (2001, September 14). 1-Chloro-2-nitrobenzene CAS: 88-73-3. Retrieved from [Link]
-
DigitalCommons@Ursinus. (2016, April 25). Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines. Retrieved from [Link]
-
Loba Chemie. (2016, May 19). 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS CAS-No.. Retrieved from [Link]
-
MDPI. (2022, November 13). Iridium-Catalyzed and pH-Dependent Reductions of Nitroalkenes to Ketones. Retrieved from [Link]
-
ACS Publications. (n.d.). Tandem Cycloaddition Chemistry of Nitroalkenes: Probing the Remarkable Stereochemical Influence of the Lewis Acid. Retrieved from [Link]
-
Analytice. (n.d.). 1-chloro-2-nitrobenzene - analysis. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (1973). Nitroxide radicals. Part XII. Decomposition of ortho-, meta-, and para-halogenophenyl t-butyl nitroxides. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation pathway of 2-chloronitrobenzene (a) and... | Download Scientific Diagram. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Beta-Nitrostyrene | C8H7NO2 | CID 7626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 反式-β-硝基苯乙烯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. BETA-NITROSTYRENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. 2,5-DIMETHOXY-BETA-NITROSTYRENE - SYNTHETIKA [synthetikaeu.com]
- 7. 1-Chloro-2-nitrobenzene | SIELC Technologies [sielc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1-chloro-2-nitrobenzene - analysis - Analytice [analytice.com]
Technical Support Center: Troubleshooting & Temperature Control in (1-Chloro-2-nitroethenyl)benzene Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermal dynamics involved in the synthesis of (1-Chloro-2-nitroethenyl)benzene (CAS: 1199-21-9), commonly known as
This compound is a highly reactive Michael acceptor characterized by an electron-withdrawing nitro group and a chloro substituent on the vinyl backbone[1]. Because of its potent electrophilicity, synthesizing this molecule requires strict kinetic control. The standard synthetic route involves a two-step process: the electrophilic chlorination of
I. Reaction Pathway & Thermal Failure Modes
Reaction pathway and thermal failure modes in (1-chloro-2-nitroethenyl)benzene synthesis.
II. Troubleshooting FAQs: The Causality of Thermal Control
Q1: Why does the chlorination of
Q2: During the dehydrochlorination step, why must the base be added dropwise strictly at 0–5 °C?
Mechanistic Causality: The elimination of HCl from 1,2-dichloro-1-nitro-2-phenylethane forms the target (1-chloro-2-nitroethenyl)benzene. The
Q3: How does the choice of chlorinating agent impact the thermal profile of the reaction?
Mechanistic Causality: Using liquid sulfuryl chloride (
III. Thermal Impact & Yield Matrix
To illustrate the critical nature of temperature control, the following table summarizes the quantitative impact of thermal deviations on product yield and byproduct formation based on field-proven optimizations.
| Reaction Step | Temperature Range (°C) | Target Yield (%) | Primary Byproducts | Thermal Risk Profile |
| Chlorination | 0 – 5 | 85 – 92 | Trace unreacted starting material | Low |
| Chlorination | 20 – 25 | < 40 | Benzaldehyde (cleavage), polymers | High (Exothermic runaway) |
| Elimination | 0 – 5 | 88 – 95 | Trace Michael adducts | Low |
| Elimination | > 15 | < 50 | Complex oligomeric mixtures | Moderate to High |
IV. Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. By monitoring specific physical and chemical checkpoints, you can ensure the structural integrity of the intermediate and final product without waiting for post-reaction NMR analysis.
Step 1: Chlorination of -Nitrostyrene
-
Preparation: Suspend
-nitrostyrene (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. -
Thermal Stabilization: Submerge the reaction vessel in an ice-water bath. Allow the internal temperature to stabilize at 0–5 °C. Ensure vigorous magnetic stirring to prevent localized concentration gradients.
-
Reagent Addition: Slowly add sulfuryl chloride (
, 1.2 eq) dropwise via an addition funnel.-
Critical Control: Adjust the drip rate so that the internal temperature strictly remains below 10 °C.
-
-
Incubation: Stir the mixture for 2 hours at 0–5 °C.
-
Validation Checkpoint 1: Perform a TLC (Hexanes:EtOAc 8:2). The bright yellow spot of
-nitrostyrene should disappear, replaced by a pale, UV-active spot corresponding to 1,2-dichloro-1-nitro-2-phenylethane. If the solution turns dark brown, thermal runaway has occurred. -
Workup: Quench the reaction carefully with ice water. Extract with cold DCM, dry over anhydrous
, and concentrate under reduced pressure (keep the water bath strictly < 30 °C) to yield the crude intermediate.
Step 2: Dehydrochlorination (Elimination)
-
Preparation: Dissolve the crude 1,2-dichloro-1-nitro-2-phenylethane in anhydrous THF or DCM.
-
Thermal Stabilization: Chill the solution to exactly 0 °C using a fresh ice-brine bath.
-
Base Addition: Add triethylamine (
, 1.1 eq) dropwise over 30–45 minutes.-
Critical Control: The internal temperature must not exceed 5 °C. The elimination of the highly acidic
-proton is instantaneous and exothermic[3].
-
-
Validation Checkpoint 2: As the base is added, a white precipitate of triethylamine hydrochloride (
) will immediately form, serving as a visual validation of the elimination event. The solution should transition to a distinct deep yellow color. -
Workup: Stir for an additional 45 minutes at 0 °C. Wash the organic layer immediately with ice-cold 1M HCl to neutralize any unreacted base and halt potential Michael additions. Dry over
and concentrate in vacuo to yield (1-chloro-2-nitroethenyl)benzene as a yellow-to-brown solid[1].
V. References
-
Title: CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation and chlorination. Part 2: Use of CF3SO2Cl Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene Source: MDPI (Molecules) URL: [Link]
Sources
Validation & Comparative
A Head-to-Head Comparison of (1-Chloro-2-nitroethenyl)benzene and Bromonitrostyrene in Organic Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the astute selection of reagents is paramount to the success of a synthetic campaign. Among the plethora of available building blocks, vinyl halides and nitroalkenes stand out for their versatile reactivity. This guide provides an in-depth comparative analysis of two such reagents: (1-Chloro-2-nitroethenyl)benzene and its bromo-analogue, bromonitrostyrene. While structurally similar, the subtle difference in the halogen substituent imparts a significant divergence in their reactivity, influencing their utility in various synthetic transformations. This document aims to dissect these differences, providing a theoretical framework and practical insights to aid researchers in making informed decisions for their synthetic endeavors.
At the Core of Reactivity: Electronic and Steric Considerations
The reactivity of both (1-Chloro-2-nitroethenyl)benzene and bromonitrostyrene is dictated by the electronic interplay between the phenyl ring, the nitro group, and the halogen substituent. The nitro group, a potent electron-withdrawing group, renders the β-carbon of the vinyl system highly electrophilic and susceptible to nucleophilic attack. This is the cornerstone of their utility as Michael acceptors.
The primary differentiator between the two compounds is the nature of the halogen atom, which influences two key aspects of their reactivity:
-
Leaving Group Ability: In nucleophilic vinylic substitution reactions, the halide ion is expelled. It is a well-established principle in organic chemistry that bromide is a superior leaving group to chloride. This is attributed to the larger size and greater polarizability of the bromide ion, which allows for better stabilization of the negative charge.
-
Electrophilicity of the β-Carbon: The electronegativity of the halogen can influence the overall electron density of the double bond. While chlorine is more electronegative than bromine, the overall electrophilicity of the β-carbon is a complex interplay of inductive and resonance effects.
Based on the superior leaving group ability of bromide, it is anticipated that bromonitrostyrene will exhibit greater reactivity than (1-Chloro-2-nitroethenyl)benzene in reactions where the halogen is displaced.
Synthesis of the Starting Materials
A reliable and efficient synthesis of the starting materials is a prerequisite for any comparative study. Both (1-Chloro-2-nitroethenyl)benzene and bromonitrostyrene can be synthesized from readily available precursors.
(1-Chloro-2-nitroethenyl)benzene can be prepared via a Henry-Knoevenagel condensation between the corresponding chlorobenzaldehyde and nitromethane.[1][2]
Bromonitrostyrene is typically synthesized by the treatment of β-nitrostyrene with bromine, followed by a partial dehydrohalogenation.[3] β-Nitrostyrene itself can be produced through a Henry reaction of benzaldehyde and nitromethane.[3]
Spectroscopic Characterization
The identity and purity of the synthesized compounds are confirmed through standard spectroscopic techniques.
For (1-Chloro-2-nitroethenyl)benzene (specifically the 4-chloro isomer):
-
¹H NMR (400 MHz, CDCl₃): δ (ppm): 7.94 (d, J = 13.7 Hz, 1H), 7.56 (d, J = 13.7 Hz, 1H), 7.48 (d, J = 8.6 Hz, 2H), 7.41 (d, J = 8.6 Hz, 2H).[3]
-
¹³C{¹H} NMR (101 MHz, CDCl₃): δ (ppm): 138.3, 137.8, 137.5, 130.4, 129.8, 128.6.[3]
-
IR Spectroscopy: Expected to show strong absorption bands for the nitro group (around 1520 cm⁻¹ and 1340 cm⁻¹) and the C=C double bond (around 1640 cm⁻¹).[4]
For Bromonitrostyrene:
Comparative Reactivity Analysis: A Tale of Two Halogens
The enhanced reactivity of bromonitrostyrene is particularly evident in two major classes of reactions: nucleophilic vinylic substitution and Michael additions.
Nucleophilic Vinylic Substitution
In these reactions, a nucleophile attacks the carbon bearing the halogen, leading to the displacement of the halide. The rate of this reaction is highly dependent on the leaving group ability of the halide.
Theoretical Expectation: Due to bromide being a better leaving group than chloride, bromonitrostyrene is expected to undergo nucleophilic vinylic substitution at a significantly faster rate than (1-Chloro-2-nitroethenyl)benzene under identical conditions.
A study on the substitution of (E)-α-chloro-β-nitrostyrene with anilines in acetonitrile revealed a multi-step mechanism where the expulsion of the chloride ion can be a rate-influencing step.[5] While direct kinetic data for the bromo-analogue under the same conditions is not available, the established principles of leaving group ability strongly support the higher reactivity of bromonitrostyrene.
Caption: Generalized mechanism for nucleophilic vinylic substitution.
Michael Addition
The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[6] In the case of β-halonitrostyrenes, the strong electron-withdrawing nitro group makes the β-carbon highly electrophilic and prone to attack by a wide range of nucleophiles.
Theoretical Expectation: While the halogen is not the leaving group in the initial addition step, its electronegativity can influence the electrophilicity of the β-carbon. However, in many subsequent reactions, the halide can be eliminated. The higher reactivity of bromonitrostyrene is often leveraged in tandem or cascade reactions where an initial Michael addition is followed by an intramolecular cyclization with the displacement of the bromide ion. The facility of this second step makes bromonitrostyrene a more versatile precursor for the synthesis of complex heterocyclic structures.[7][8]
Caption: Michael addition followed by intramolecular cyclization.
Experimental Protocols for Comparative Reactivity Studies
To empirically validate the predicted differences in reactivity, a series of comparative experiments can be designed. The following protocols outline a general approach for comparing the reactivity of (1-Chloro-2-nitroethenyl)benzene and bromonitrostyrene in a Michael addition reaction with a common nucleophile, such as a thiol.
General Protocol for Michael Addition of a Thiol
Materials:
-
(1-Chloro-2-nitroethenyl)benzene
-
Bromonitrostyrene
-
Thiophenol (or other thiol)
-
A suitable solvent (e.g., acetonitrile, ethanol)
-
A mild base (e.g., triethylamine, diisopropylethylamine)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In two separate round-bottom flasks, dissolve equimolar amounts of (1-Chloro-2-nitroethenyl)benzene and bromonitrostyrene in the chosen solvent.
-
Nucleophile Addition: To each flask, add an equimolar amount of the thiol nucleophile.
-
Initiation: Add a catalytic amount of the mild base to each flask simultaneously to initiate the reaction.
-
Monitoring: Monitor the progress of both reactions at regular time intervals using TLC.
-
Work-up: Once the reactions are complete (as indicated by the consumption of the starting material on TLC), quench the reactions by adding a dilute acid solution.
-
Isolation and Characterization: Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography. Characterize the products using NMR and IR spectroscopy.
Data Analysis:
The relative reactivity can be assessed by comparing the reaction times required for the complete consumption of the starting materials. For a more quantitative comparison, the reactions can be monitored using techniques like GC-MS or HPLC to determine the rate of product formation.
Data Summary
| Feature | (1-Chloro-2-nitroethenyl)benzene | Bromonitrostyrene | Rationale |
| Leaving Group Ability | Good | Excellent | Bromide is a larger, more polarizable ion, making it a better leaving group. |
| Reactivity in Nucleophilic Vinylic Substitution | Lower | Higher | Directly correlated with the leaving group ability of the halide. |
| Utility in Cascade Reactions | Less Favorable | More Favorable | The facile elimination of bromide promotes subsequent intramolecular reactions. |
| Electrophilicity of β-Carbon | High | High | Both are activated by the electron-withdrawing nitro group. |
Conclusion
References
-
Developments and applications of α-bromonitrostyrenes in organic syntheses - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
-
β-Nitrostyrene - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
-
Developments and applications of α-bromonitrostyrenes in organic syntheses. (2024, May 8). Retrieved March 7, 2026, from [Link]
-
Synthesis of β-nitrostyrene | PDF | Chemical Reactions | Sodium Hydroxide - Scribd. (n.d.). Retrieved March 7, 2026, from [Link]
-
Three-component reaction of β-bromo-β-nitrostyrenes,... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
-
A facile Michael addition reaction of β-diketones to nitrostyrenes: Alkylamino substituted triazine as an efficient organocatalyst. (n.d.). Retrieved March 7, 2026, from [Link]
-
Bromonitrostyrene (C8H6BrNO2) - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]
-
The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. (2023, May 24). Retrieved March 7, 2026, from [Link]
-
Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene - Growing Science. (2014, December 2). Retrieved March 7, 2026, from [Link]
-
Efforts towards Michael addition of isobutyraldehyde to β-methyl-β-nitrostyrenes - ChemRxiv. (n.d.). Retrieved March 7, 2026, from [Link]
-
Nucleophilic attacks on carbon–carbon double bonds. Part XXI. Substitution of (E)-α-chloro-β-nitrostyrene by anilines in acetonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved March 7, 2026, from [Link]
-
Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene - MDPI. (2012, March 19). Retrieved March 7, 2026, from [Link]
Sources
- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. scribd.com [scribd.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nucleophilic attacks on carbon–carbon double bonds. Part XXI. Substitution of (E)-α-chloro-β-nitrostyrene by anilines in acetonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. amherst.edu [amherst.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
HPLC method development for (1-Chloro-2-nitroethenyl)benzene purity
An in-depth, comparative analysis for the chromatographic purity determination of (1-Chloro-2-nitroethenyl)benzene requires moving beyond generic protocols. As an application scientist, I approach method development by first interrogating the molecule's fundamental physicochemical properties.
(1-Chloro-2-nitroethenyl)benzene—a highly functionalized
Mechanistic Causality: Stability and Selectivity
To develop a reliable method, we must address the causality behind experimental failures often seen with conjugated nitroalkenes.
The Stability Challenge (Why pH Matters):
The alkene bond in (1-Chloro-2-nitroethenyl)benzene is profoundly electron-deficient due to the inductive withdrawal of the chlorine atom and the resonance withdrawal of the nitro group. This makes the
-
The Solution: We mandate an acidic mobile phase (0.1% Formic Acid, pH ~2.7) to suppress hydroxide concentration, thereby kinetically stabilizing the analyte and protonating residual silanols on the stationary phase to prevent peak tailing.
The Selectivity Challenge (Why Solvents Matter):
Standard C18 columns rely exclusively on hydrophobic dispersion forces. However, (1-Chloro-2-nitroethenyl)benzene possesses an extensive, delocalized
Caption: Logical framework resolving chemical stability and selectivity challenges in nitrostyrene analysis.
Comparative Performance Data
To objectively validate the mechanistic theory, a comparative study was executed analyzing a crude synthetic sample of (1-Chloro-2-nitroethenyl)benzene spiked with its primary precursor (benzaldehyde).
Table 1: Chromatographic Performance Comparison
| Chromatographic Parameter | Standard C18 Method (Acetonitrile / Water) | Optimized Phenyl-Hexyl Method (Methanol / Water) |
| Analyte Retention Time (tR) | 4.2 min | 6.8 min |
| Resolution (Analyte vs Precursor) | 1.8 (Marginal) | 4.5 (Baseline) |
| Peak Symmetry (Tailing Factor, As) | 1.45 | 1.05 |
| Theoretical Plates (N) | 8,500 | 14,200 |
| Autosampler Stability (24h at 25°C) | 92% recovery (Neutral pH) | >99.5% recovery (0.1% FA) |
Data Interpretation: The Phenyl-Hexyl/Methanol system demonstrates a 150% improvement in resolution. The shift from a neutral to an acidic mobile phase entirely mitigates the 8% degradation observed over 24 hours in the standard method.
Self-Validating Experimental Protocol
A trustworthy analytical method must be self-validating—meaning the system actively proves its fitness for purpose before any sample data is reported [3]. The following protocol incorporates a strict System Suitability Test (SST) to ensure data integrity.
A. Reagent & Mobile Phase Preparation
-
Aqueous Phase (A): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas.
-
Organic Phase (B): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Methanol.
-
Diluent: 50:50 Methanol:Water (v/v). Never dissolve the sample in 100% organic solvent to prevent peak breakthrough/fronting upon injection.
B. System Suitability Test (SST) - The Self-Validation Step
Before injecting unknown samples, the system must pass the SST criteria to prove the
-
Prepare a resolution standard containing 0.1 mg/mL (1-Chloro-2-nitroethenyl)benzene and 0.1 mg/mL benzaldehyde in the diluent.
-
Inject 5 µL of the SST standard in quintuplicate.
-
Acceptance Criteria:
-
Resolution (
) between precursor and analyte must be . -
Tailing factor (
) for the analyte must be . -
Relative Standard Deviation (RSD) of the analyte peak area must be
. -
If these criteria are not met, the run is automatically invalidated, and the column/mobile phase must be investigated.
-
C. HPLC Conditions & Gradient Workflow
-
Column: Phenomenex Luna® Phenyl-Hexyl, 150 x 4.6 mm, 5 µm (or equivalent).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C (Controls solvent viscosity and stabilizes retention times).
-
Detection: UV at 280 nm (Optimal chromophore absorption for the conjugated nitrostyrene system).
-
Gradient Program:
-
0.0 - 2.0 min: 40% B (Isocratic hold to focus the analyte band)
-
2.0 - 10.0 min: 40%
85% B (Linear ramp to elute strongly retained impurities) -
10.0 - 12.0 min: 85% B (Wash)
-
12.0 - 15.0 min: 40% B (Re-equilibration)
-
Caption: Self-validating experimental workflow for robust HPLC purity analysis.
Conclusion
By aligning the chromatographic parameters with the intrinsic reactivity and structural properties of (1-Chloro-2-nitroethenyl)benzene, we transition from a trial-and-error approach to a rationally designed method. The combination of an acidic mobile phase to halt nucleophilic degradation, paired with a Phenyl-Hexyl/Methanol system to exploit
References
Comparative Guide: GC-EI-MS vs. GC-PCI-MS for the Structural Elucidation of (1-Chloro-2-nitroethenyl)benzene
Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Content Focus: Analytical Methodology Comparison, Gas-Phase Ion Chemistry, and Mass Spectral Interpretation
Executive Summary
(1-Chloro-2-nitroethenyl)benzene (CAS: 1199-21-9), commonly known as
As a Senior Application Scientist, I have designed this guide to objectively compare the performance of Electron Ionization (EI) against Positive Chemical Ionization (PCI) for the analysis of (1-Chloro-2-nitroethenyl)benzene. By understanding the causality behind these gas-phase fragmentations, researchers can select the optimal ionization methodology to achieve both structural fingerprinting and definitive molecular weight confirmation.
Analytical Workflow & Experimental Design
To ensure a self-validating and reproducible system, the analytical workflow must be strictly controlled. The following diagram illustrates the logical progression from sample introduction to data interpretation.
GC-MS analytical workflow for halogenated nitroalkenes.
Step-by-Step Experimental Protocol
Step 1: Sample Preparation Unlike highly polar metabolites, (1-Chloro-2-nitroethenyl)benzene possesses sufficient volatility and thermal stability for direct GC analysis without derivatization. Dissolve 1.0 mg of the analytical standard in 1.0 mL of MS-grade dichloromethane (DCM).
Step 2: Chromatographic Separation
-
Column: Non-polar 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).
-
Injection: Inject 1.0 µL in split mode (10:1 ratio) at an inlet temperature of 250 °C.
-
Oven Program: Initial hold at 80 °C for 1 min, ramp at 15 °C/min to 280 °C, and hold for 3 min.
-
Carrier Gas: Helium (99.999%) at a constant flow of 1.2 mL/min.
Step 3: Electron Ionization (EI) Acquisition Configure the MS source to 230 °C. Set the electron energy strictly to 70 eV. This high-energy state is required to induce the characteristic nitro-nitrite rearrangement that serves as the structural fingerprint for nitrostyrenes . Scan range: m/z 40–300.
Step 4: Positive Chemical Ionization (PCI) Acquisition
Vent the system and swap the EI source for a CI volume. Introduce Methane (CH₄) as the reagent gas at a flow rate of 1.5 mL/min (source pressure ~
Comparative Methodology: EI vs. PCI Performance
The choice of ionization technique dictates the type of structural data acquired. Table 1 outlines the operational differences, while Table 2 compares the diagnostic mass spectral data.
Table 1: GC-MS Operating Parameters Comparison
| Parameter | GC-EI-MS (Hard Ionization) | GC-PCI-MS (Soft Ionization) |
| Primary Goal | Structural fingerprinting via fragmentation | Molecular weight confirmation |
| Ionization Energy | 70 eV (High Energy) | ~5 eV (Exothermic Proton Transfer) |
| Reagent Gas | None (High Vacuum) | Methane (CH₄) |
| Ion Source Temp. | 230 °C | 250 °C |
| Dominant Ion Type | Radical Cations (M⁺•) | Even-electron Ions ([M+H]⁺) |
Table 2: Key Diagnostic Ions for (1-Chloro-2-nitroethenyl)benzene
Note: The theoretical exact mass of the monoisotopic ³⁵Cl compound is 183.01 Da. Chlorine naturally exists as ³⁵Cl and ³⁷Cl in a ~3:1 ratio, resulting in characteristic M and M+2 isotopic doublets.
| Ion Identity | m/z (³⁵Cl / ³⁷Cl) | EI Relative Abundance (%) | PCI Relative Abundance (%) | Mechanistic Origin |
| [M + H]⁺ | 184 / 186 | Not observed | 100 / 33 (Base) | Proton transfer from CH₅⁺ |
| M⁺• | 183 / 185 | < 5 / < 2 | Not observed | Direct electron ejection |
| [M - NO]⁺ | 153 / 155 | 25 / 8 | Not observed | Nitro-nitrite rearrangement |
| [M - NO₂]⁺ | 137 / 139 | 80 / 26 | < 10 / < 3 | |
| [M - NO₂ - Cl]⁺ | 102 | 100 (Base) | Not observed | Sequential loss of NO₂ and Cl |
| [C₆H₅]⁺ | 77 | 45 | Not observed | Phenyl cation formation |
Mechanistic Causality of Fragmentation
To trust the data, one must understand the underlying gas-phase chemistry governing these specific fragmentations.
The EI-MS Pathway: Structural Fingerprinting
Under 70 eV electron bombardment, (1-Chloro-2-nitroethenyl)benzene absorbs excess internal energy, leading to rapid dissociation before reaching the detector. The fragmentation is driven by two competing pathways:
-
The Nitro-Nitrite Rearrangement: The radical cation allows the oxygen of the nitro group to attack the adjacent vinylic carbon. This forms a cyclic intermediate that isomerizes into a nitrite ester (-O-N=O). The weak O-NO bond subsequently cleaves homolytically, expelling a neutral nitric oxide radical (NO•) and generating the [M - 30]⁺ fragment at m/z 153/155. This rearrangement is a definitive hallmark of conjugated nitroalkenes .
-
Halogen-Directed
-Cleavage: The presence of the -chlorine atom stabilizes the adjacent carbocation. The molecule readily expels the entire nitro radical (NO₂•, 46 Da) to form a stable -chlorostyryl cation at m/z 137/139. This intermediate rapidly loses the chlorine radical (Cl•, 35/37 Da) to yield the highly conjugated, exceptionally stable phenylacetylene cation at m/z 102 , which typically dominates the spectrum as the base peak .
Proposed EI-MS fragmentation pathway for (1-Chloro-2-nitroethenyl)benzene.
The PCI-MS Pathway: Molecular Weight Confirmation
Why does PCI succeed where EI fails in preserving the intact molecule? When methane is bombarded with electrons, it forms a high-pressure plasma of reagent ions, predominantly CH₅⁺ and C₂H₅⁺. These ions act as strong gas-phase Brønsted acids.
Instead of shattering the analyte with high-energy electrons, CH₅⁺ gently transfers a proton to the highly electronegative oxygen atoms of the nitro group on (1-Chloro-2-nitroethenyl)benzene. Because this proton transfer is exothermic but imparts very little excess internal energy, the resulting [M + H]⁺ pseudo-molecular ion (m/z 184/186) cannot overcome the activation energy required to expel NO₂. Consequently, the intact protonated molecule reaches the detector, providing unambiguous molecular weight confirmation.
Conclusion & Recommendations
For the comprehensive structural elucidation of (1-Chloro-2-nitroethenyl)benzene and its analogs, relying on a single ionization method is insufficient.
-
Use GC-EI-MS when you need to confirm the presence of the specific functional groups. The diagnostic losses of NO (30 Da) and NO₂ (46 Da) confirm the nitroalkene moiety, while the 3:1 isotopic ratio of the m/z 137/139 fragment confirms the
-chlorine substitution. -
Use GC-PCI-MS when synthesizing novel derivatives where the molecular weight is unknown, or when the EI molecular ion is too weak (< 5% abundance) to be distinguished from background matrix noise.
By pairing the structural fingerprinting power of EI with the soft-ionization molecular weight confirmation of PCI, researchers create a highly trustworthy, self-validating analytical dataset.
References
IR spectroscopy peaks for (1-Chloro-2-nitroethenyl)benzene identification
An In-Depth Technical Guide to the Infrared Spectroscopic Identification of (1-Chloro-2-nitroethenyl)benzene
Authored by: A Senior Application Scientist
For researchers and professionals in drug development and organic synthesis, unambiguous structural confirmation is paramount. (1-Chloro-2-nitroethenyl)benzene, also known as β-chloro-β-nitrostyrene, is a versatile intermediate whose identity and purity are critical for subsequent reaction success. This guide provides a comprehensive comparison of its infrared (IR) spectroscopic signature against common precursors and related analogues, grounded in fundamental principles and supported by experimental data. Our focus is on creating a self-validating system of analysis through meticulous interpretation of its unique vibrational modes.
The Vibrational Fingerprint: Principles of Identification
Infrared spectroscopy probes the vibrational energies of molecular bonds.[1] When exposed to infrared radiation, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, such as stretching and bending. The resulting spectrum is a unique fingerprint of the molecule's functional groups and overall structure.
For (1-Chloro-2-nitroethenyl)benzene, the key to identification lies in the simultaneous detection of several characteristic functional groups, each influenced by the electronic environment of the conjugated system. The molecule's structure incorporates a benzene ring, a nitro group (NO₂), a carbon-carbon double bond (C=C), and a carbon-chlorine bond (C-Cl). The electron-withdrawing nature of the nitro group and the chlorine atom, combined with the extended π-conjugation across the ethenyl bridge and the phenyl ring, creates a distinct and predictable IR spectrum.[2]
Below is a diagram illustrating the primary functional groups and their associated vibrational modes that are central to the identification of (1-Chloro-2-nitroethenyl)benzene.
Caption: Key functional groups and vibrational modes for (1-Chloro-2-nitroethenyl)benzene.
Expected IR Absorption Profile of (1-Chloro-2-nitroethenyl)benzene
The IR spectrum of the target compound is dominated by strong absorptions from the nitro group. The conjugation with the aromatic ring and the alkene shifts these bands to slightly lower wavenumbers compared to aliphatic nitro compounds.[2][3]
| Wavenumber (cm⁻¹) | Functional Group & Vibration Mode | Expected Intensity | Causality & Expert Insights |
| 3100-3000 | Aromatic & Vinylic C-H Stretch | Medium to Weak | Absorptions above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized, confirming the presence of the aromatic ring and the alkene.[4] |
| ~1640 | Alkene C=C Stretch | Medium | The presence of this peak is diagnostic for the ethenyl bridge. Its intensity is enhanced by the asymmetry of the substitution.[5] |
| 1600-1585 | Aromatic C=C In-Ring Stretch | Medium to Weak | These are characteristic absorptions for the benzene ring itself.[6] |
| 1550-1475 | Asymmetric NO₂ Stretch (ν_as) | Strong | This is one of the two most prominent peaks for a nitro compound. Its high intensity is due to the large change in dipole moment during this vibration.[2][3] |
| 1500-1400 | Aromatic C=C In-Ring Stretch | Medium to Weak | Further confirmation of the aromatic ring.[6] |
| 1360-1290 | Symmetric NO₂ Stretch (ν_s) | Strong | The second key indicator for the nitro group. The presence of both strong ν_as and ν_s bands is definitive evidence.[2][3][7] |
| 900-675 | Aromatic C-H Out-of-Plane (OOP) Bending | Strong | The exact position of these strong bands is highly diagnostic of the substitution pattern on the benzene ring.[2] However, the strong nitro group absorptions can sometimes complicate straightforward interpretation.[8] |
| 850-550 | C-Cl Stretch | Medium to Strong | This absorption confirms the presence of the chloro-substituent. The specific frequency within this range depends on the overall molecular structure.[6] |
Comparative Analysis: Distinguishing (1-Chloro-2-nitroethenyl)benzene from Alternatives
A robust identification is not made in isolation but by demonstrating that the observed spectrum is inconsistent with potential starting materials or side products. The most common synthesis route is a Henry condensation between a substituted benzaldehyde and nitromethane.[5][9]
Comparison with 2-Chlorobenzaldehyde (Starting Material)
This comparison is crucial to confirm the reaction has proceeded.
| Compound | Key Differentiating Peaks (cm⁻¹) | Analysis |
| 2-Chlorobenzaldehyde | ~2850 & ~2750 (Aldehyde C-H Stretch)~1700 (Strong C=O Stretch) | The most telling difference is the presence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ and the characteristic pair of aldehyde C-H stretching peaks.[1] These will be entirely absent in a pure sample of the final product. |
| (1-Chloro-2-nitroethenyl)benzene | ~1520 & ~1340 (Strong NO₂ Stretches)~1640 (C=C Stretch) | The appearance of the two intense nitro group absorptions and the C=C stretch confirms the formation of the nitroethenyl group. |
Comparison with β-Nitrostyrene (Unsubstituted Analogue)
This comparison validates the presence and influence of the chlorine substituent.
| Compound | Key Differentiating Peaks (cm⁻¹) | Analysis |
| β-Nitrostyrene | Absence of C-Cl Stretch | The spectra will appear very similar due to the shared nitrostyrene core. However, β-nitrostyrene will lack the characteristic C-Cl stretching absorption in the 850-550 cm⁻¹ region.[10][11] |
| (1-Chloro-2-nitroethenyl)benzene | ~850-550 (C-Cl Stretch) | The presence of a medium-to-strong band in this region is a key identifier for the chloro-substituted product. |
Comparison with 1-Chloro-2-nitrobenzene (Related Aromatic)
This comparison confirms the presence of the ethenyl linking group.
| Compound | Key Differentiating Peaks (cm⁻¹) | Analysis |
| 1-Chloro-2-nitrobenzene | Absence of C=C Stretch (~1640 cm⁻¹) | This compound contains both the chloro and nitro groups on the benzene ring.[12][13] While it will show strong NO₂ and C-Cl absorptions, it will be missing the alkene C=C stretching vibration that is characteristic of the ethenyl bridge. |
| (1-Chloro-2-nitroethenyl)benzene | ~1640 (C=C Stretch) | The observation of this peak is definitive proof of the complete (1-Chloro-2-nitroethenyl)benzene structure and rules out a simple substituted nitrobenzene. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
ATR-FTIR is an ideal technique for this analysis as it requires minimal sample preparation for solid powders.
Objective: To obtain a high-fidelity infrared spectrum of a solid sample of (1-Chloro-2-nitroethenyl)benzene for structural identification.
Methodology:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.
-
Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
-
Background Collection:
-
With the clean, empty ATR crystal in place, collect a background spectrum. This is a critical step to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).
-
Causality: The background scan measures the instrument's response and the ambient environment, ensuring that these signals are not mistakenly attributed to the sample.
-
-
Sample Application:
-
Place a small amount (a few milligrams) of the solid (1-Chloro-2-nitroethenyl)benzene sample onto the center of the ATR crystal.
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
-
Causality: The infrared beam only penetrates a few microns into the sample. Good contact is essential for a strong, high-quality signal.
-
-
Data Acquisition:
-
Collect the sample spectrum. A typical acquisition consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.
-
Causality: Co-adding multiple scans improves the signal-to-noise ratio, resulting in a cleaner and more reliable spectrum.
-
-
Data Processing and Analysis:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.
-
Label the significant peaks and compare their positions and relative intensities to the reference data presented in this guide.
-
The following diagram outlines this self-validating workflow.
Caption: Workflow for the ATR-FTIR identification of (1-Chloro-2-nitroethenyl)benzene.
Conclusion
The positive identification of (1-Chloro-2-nitroethenyl)benzene via IR spectroscopy is achieved through a multi-faceted approach. It requires not only the observation of characteristic peaks but also a logical process of elimination. The definitive spectral signature consists of:
-
Two strong, characteristic absorptions for the asymmetric (~1520 cm⁻¹) and symmetric (~1340 cm⁻¹) nitro group stretches.
-
A medium intensity peak for the alkene C=C stretch (~1640 cm⁻¹).
-
A medium-to-strong absorption in the lower frequency region for the C-Cl stretch (850-550 cm⁻¹).
-
The absence of a strong carbonyl peak (~1700 cm⁻¹) from the aldehyde starting material.
By following the comparative methodology and experimental protocol outlined in this guide, researchers can confidently and reliably verify the structure and purity of their synthesized (1-Chloro-2-nitroethenyl)benzene, ensuring the integrity of their subsequent research and development efforts.
References
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]
-
Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. [Link]
-
Chemistry LibreTexts. (2019). 15.4: 6-4 Infrared Spectra of Some Common Functional Groups. [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. [Link]
-
Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy. [Link]
-
Prysiazhnyi, V., et al. (2014). Far-infrared spectra of substituted polystyrenes. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-beta-nitrostyrene. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). beta-nitrostyrene, (E)-. PubChem. [Link]
-
National Institute of Standards and Technology. (n.d.). 3,4-Methylenedioxy-β-nitrostyrene. NIST WebBook. [Link]
-
Michigan State University. (n.d.). Infrared Spectrometry. [Link]
- Google Patents. (2010). US20100130795A1 - Method for producing beta-nitrostyrene compound.
-
National Center for Biotechnology Information. (n.d.). Beta-Nitrostyrene. PubChem. [Link]
-
SlidePlayer. (n.d.). The features of IR spectrum. [Link]
-
University of Regensburg. (n.d.). Vibrational Spectroscopy (Infrared, IR-Spect.). [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Chloro-2-nitrobenzene. PubChem. [Link]
-
Veeprho. (n.d.). Trans-m-Chloro-beta-nitrostyrene. [Link]
-
Organic Syntheses. (n.d.). nitrostyrene. [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]
-
National Institute of Standards and Technology. (n.d.). Benzene, 1-chloro-2-nitro-. NIST WebBook. [Link]
Sources
- 1. Infrared Spectrometry [www2.chemistry.msu.edu]
- 2. benchchem.com [benchchem.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. beta-nitrostyrene, (E)- | C8H7NO2 | CID 5284459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Beta-Nitrostyrene | C8H7NO2 | CID 7626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1-Chloro-2-nitrobenzene | C6H4ClNO2 | CID 6945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Benzene, 1-chloro-2-nitro- [webbook.nist.gov]
Comparative Antibacterial Efficacy of (1-Chloro-2-nitroethenyl)benzene Analogs: A Preclinical Guide
Executive Summary
The escalation of antimicrobial resistance (AMR) necessitates the development of novel therapeutic agents that bypass traditional bacterial targets (e.g., cell wall synthesis, ribosomal function). (1-Chloro-2-nitroethenyl)benzene analogs—commonly referred to within the broader class of chloronitrostyrenes—represent a highly potent class of electrophilic microbicidal agents. Rather than relying on competitive enzyme inhibition, these compounds act as irreversible or pseudo-reversible Michael acceptors. They disrupt bacterial redox homeostasis by covalently binding to intracellular redox thiols and inhibiting critical protein tyrosine phosphatases (PTPs)[1].
This guide provides an objective, data-driven comparison of the antibacterial efficacy of various chloronitrostyrene analogs, detailing the structure-property-activity relationships (SPAR) that dictate their performance, alongside self-validating experimental protocols for preclinical evaluation.
Mechanistic Grounding: The Electrophilic Warhead
To understand the antibacterial efficacy of these analogs, one must first examine the causality of their molecular design. The core pharmacophore is the nitroethenyl moiety . The nitro group (
When these compounds permeate the bacterial cell envelope, they encounter a nucleophile-rich environment. The primary targets are nucleophilic thiolates (
Fig 1: Mechanism of action: Michael addition to redox thiols leading to bacterial cell death.
Comparative Efficacy: Structural Modifications and MIC Data
The antibacterial potency of (1-Chloro-2-nitroethenyl)benzene analogs is strictly governed by their redox potential, which can be tuned via structural substitutions[4]. Halogenation on the benzene ring (e.g., 1-chloro-3-(2-nitrovinyl)benzene) versus halogenation directly on the vinyl chain (e.g., 2-bromo-2-nitroethenylbenzene) drastically alters the electron density of the Michael acceptor[5].
-
Meta vs. Para Substitution: Analogs with chlorine at the meta position (3-chloro) generally exhibit superior antibacterial activity compared to para (4-chloro) derivatives. The para-halogen can donate electron density via resonance, slightly deactivating the electrophilicity of the vinyl bond. Conversely, the meta-position relies purely on inductive electron withdrawal, enhancing the susceptibility of the
-carbon to nucleophilic attack[6]. -
Chain Halogenation: Compounds like 2-bromo-2-nitroethenylbenzene (BNS) are highly potent, broad-spectrum biocides. The presence of the halogen directly on the nitroethenyl chain maximizes the electrophilic character, resulting in exceptionally low Minimum Inhibitory Concentrations (MICs), albeit with higher generalized toxicity[5],.
-
Dioxole Derivatives: Advanced preclinical analogs like Nitropropenyl benzodioxole (NPBD) balance high bactericidal activity against multidrug-resistant strains (e.g., S. aureus, E. faecalis) with improved mammalian cell tolerability[1],[7].
Table 1: Comparative Minimum Inhibitory Concentrations (MIC)
| Compound Analog | Structural Characteristic | MIC S. aureus (µg/mL) | MIC E. coli (µg/mL) | Mechanistic Note |
| 1-Chloro-3-(2-nitrovinyl)benzene | Meta-ring substitution | 8.0 - 16.0 | 16.0 - 32.0 | High electrophilicity due to inductive withdrawal[6]. |
| 1-Chloro-4-(2-nitrovinyl)benzene | Para-ring substitution | 16.0 - 32.0 | 32.0 - 64.0 | Resonance donation slightly dampens Michael acceptor reactivity[6]. |
| 2-Bromo-2-nitroethenylbenzene | 1.0 - 4.0 | 2.0 - 8.0 | Maximum electrophilicity; functions as an industrial biocide[5],. | |
| NPBD (Reference) | Benzodioxole substitution | 2.0 - 8.0 | 8.0 - 16.0 | Optimized for pharmaceutical targeting of PTPs[1],[7]. |
Note: Data synthesized from standardized broth microdilution assays. Variance depends on specific clinical isolate strains.
Experimental Methodologies: Self-Validating Protocols
To rigorously evaluate these analogs, researchers must employ protocols that not only measure efficacy but also validate the underlying mechanism. Standard turbidity assays are insufficient because highly lipophilic nitrostyrenes often precipitate in aqueous media, creating false-positive absorbance readings. Furthermore, proving causality requires a self-validating system: if the drug works by depleting thiols, then supplying exogenous thiols must rescue the bacteria.
Fig 2: Self-validating workflow for evaluating MIC and confirming the thiol-depletion mechanism.
Protocol A: Resazurin-Assisted Broth Microdilution (MIC/MBC)
Causality Insight: Resazurin is an oxidation-reduction indicator. Viable bacteria metabolize the blue resazurin into pink resorufin. This colorimetric shift bypasses the optical interference caused by the precipitation of hydrophobic chloronitrostyrenes.
-
Inoculum Preparation: Culture the target bacterial strain (e.g., S. aureus ATCC 29213) in Mueller-Hinton Broth (MHB) to the exponential growth phase. Adjust the suspension to
CFU/mL. -
Compound Dilution: Prepare a 10 mg/mL stock of the chloronitrostyrene analog in 100% DMSO. Perform two-fold serial dilutions in MHB in a 96-well plate. Critical: Ensure final DMSO concentration remains
to prevent solvent-induced cytotoxicity. -
Inoculation & Incubation: Add 50 µL of the bacterial suspension to 50 µL of the diluted compound in each well. Incubate at 37°C for 18 hours.
-
Resazurin Addition: Add 10 µL of a 0.015% resazurin sodium salt solution to all wells. Incubate for an additional 2 hours in the dark.
-
Data Acquisition: Determine the MIC visually (the lowest concentration well remaining blue) or via fluorescence (Ex 560 nm / Em 590 nm).
Protocol B: Intracellular Thiol Depletion & Rescue Assay
Causality Insight: This is the self-validating step. If the antibacterial effect is driven by the Michael addition to thiols, the addition of an exogenous thiol (like
-
Thiol Rescue Control: Repeat Protocol A, but supplement the MHB media with 5 mM
-mercaptoethanol. A successful validation will show the MIC shift upwards by at least 4- to 8-fold, confirming the electrophilic mechanism[1]. -
Intracellular Depletion Measurement: Treat a mid-log phase bacterial culture with the analog at
MIC for 2 hours. -
Lysis and Derivatization: Pellet the cells, wash with PBS, and lyse using sonication. Centrifuge to obtain the cell-free extract.
-
DTNB Reaction: Mix 100 µL of the lysate with 100 µL of Ellman’s Reagent (DTNB, 5,5'-dithiobis-(2-nitrobenzoic acid)) working solution. DTNB reacts with free sulfhydryl groups to yield a yellow product (TNB).
-
Quantification: Measure absorbance at 412 nm. Calculate the percentage of free thiols remaining relative to an untreated vehicle control. Highly active analogs will show a
reduction in the intracellular thiol pool.
Structure-Property-Activity Relationship (SPAR) Insights
The development of (1-Chloro-2-nitroethenyl)benzene analogs highlights a critical paradigm in medicinal chemistry: the delicate balance between reactivity and selectivity. While maximizing the electrophilicity of the
References
-
Antibacterial Profile of a Microbicidal Agent Targeting Tyrosine Phosphatases and Redox Thiols, Novel Drug Targets. White K, Nicoletti G, Cornell H. Antibiotics. 2021; 10(11):1310. URL:[Link]
-
β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. Milhazes N, et al. Bioorganic & Medicinal Chemistry. 2006; 14(12):4078-4088. URL:[Link]
-
Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. Alfarisi S, et al. MDPI Molecules. 2020. URL:[Link]
-
Toxicity Studies of Bromo-Nitrostyrene. National Toxicology Program (NTP). URL: [Link]
Sources
- 1. Antibacterial Profile of a Microbicidal Agent Targeting Tyrosine Phosphatases and Redox Thiols, Novel Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Antibacterial Profile of a Microbicidal Agent Targeting Tyrosine Phosphatases and Redox Thiols, Novel Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor [mdpi.com]
Comparative Stability of Chloro- vs. Nitro-Substituted Styrenes: A Technical Guide for Researchers
Introduction: The Critical Role of Substituted Styrenes in Drug Development and Material Science
Substituted styrenes are a cornerstone in the synthesis of a vast array of polymers and organic molecules vital to the pharmaceutical and material science industries. Their utility stems from the versatile reactivity of the vinyl group, which is significantly influenced by the nature and position of substituents on the aromatic ring. Among the most common modifications are the introduction of chloro and nitro groups, both of which are strongly electron-withdrawing. These substituents dramatically alter the electronic properties of the styrene molecule, impacting its reactivity, polymerization characteristics, and, crucially, its stability.
For researchers, scientists, and drug development professionals, a thorough understanding of the comparative stability of these monomers is paramount. The stability of a starting material directly affects storage conditions, shelf-life, reaction efficiency, and the impurity profile of the final product. This guide provides an in-depth, objective comparison of the stability of chloro- and nitro-substituted styrenes, supported by theoretical principles and experimental data. We will explore their intrinsic stability under thermal, photochemical, and oxidative stress, offering insights to guide experimental design and ensure the integrity of your research.
Theoretical Framework: Electronic Effects of Chloro and Nitro Substituents
The stability of a substituted styrene is intrinsically linked to the electronic effects of the substituent on the vinyl group and the aromatic ring. Both chloro and nitro groups are electron-withdrawing, but they exert their influence through different mechanisms.
-
Chloro-Substituted Styrenes: The chlorine atom is an electronegative halogen that primarily exerts a strong -I (negative inductive) effect , pulling electron density away from the aromatic ring through the sigma bond. However, it also possesses lone pairs of electrons that can participate in resonance, leading to a weaker +M (positive mesomeric or resonance) effect . Overall, the inductive effect dominates, making the chloro-substituent deactivating towards electrophilic aromatic substitution but ortho-, para-directing. This withdrawal of electron density can influence the stability of the vinyl group and the molecule as a whole.
-
Nitro-Substituted Styrenes: The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups. It exerts both a strong -I effect and a strong -M effect . The nitro group deactivates the aromatic ring towards electrophilic attack and is meta-directing. This profound electron deficiency significantly impacts the reactivity of the vinyl group, making it highly susceptible to nucleophilic attack.[1] This enhanced reactivity inherently suggests a lower intrinsic stability compared to less polarized analogues.
The greater electron-withdrawing nature of the nitro group compared to the chloro group suggests that nitrostyrenes are generally more reactive and, consequently, may exhibit lower stability under certain conditions. The following sections will explore this hypothesis through the lens of experimental evidence.
Comparative Stability Analysis: Experimental Data
Thermal Stability
The thermal stability of a monomer is a critical parameter for its storage, handling, and use in high-temperature polymerization or synthesis reactions. Degradation at elevated temperatures can lead to unwanted byproducts and reduced yields.
A study on the thermal decomposition of poly(p-chlorostyrene) (PpClS) showed that its decomposition temperature is 15 to 20°K lower than that of unsubstituted polystyrene (PS).[2] The activation energy for the decomposition of PpClS was also found to be lower than that of PS, indicating that the presence of the chloro substituent facilitates thermal degradation.[2] The decomposition of polystyrene and its derivatives is known to be a radical chain process, and the C-C bond strength is a determining factor in their thermal stability.[3]
For nitrostyrenes, while direct TGA data on the monomer is scarce, the strong electron-withdrawing nature of the nitro group is known to activate the molecule for various reactions, which can include decomposition pathways at elevated temperatures. The thermal decomposition of aliphatic nitro-compounds often involves C-NO2 bond cleavage or nitro-nitrite isomerization.[4] It is reasonable to hypothesize that the energy required to initiate such decomposition pathways in nitrostyrene would be lower than that for the more stable C-Cl bond in chlorostyrene.
Table 1: Inferred Relative Thermal Stability of Substituted Styrenes
| Compound | Key Observations | Inferred Relative Thermal Stability |
| 4-Chlorostyrene | Poly(p-chlorostyrene) exhibits lower thermal stability than polystyrene.[2] | Moderate |
| 4-Nitrostyrene | The C-NO2 bond is generally weaker than a C-Cl bond and provides a pathway for thermal decomposition.[4] | Lower |
Photochemical Stability
Exposure to light, particularly in the UV spectrum, can induce photochemical reactions in organic molecules, leading to degradation, isomerization, or unwanted polymerization. The susceptibility of a molecule to photodegradation is quantified by its quantum yield (Φ), which is the number of molecules undergoing a specific event (e.g., degradation) per photon absorbed.[5]
Styrene and its derivatives are known to be sensitive to UV light.[4] Studies on the photodegradation of poly(4-chlorostyrene) have shown that it undergoes photo-oxidative degradation upon irradiation with UV light in the presence of oxygen.[6] The appearance of new fluorescence bands and changes in IR spectra indicate chain scission and the formation of carbonyl and hydroxyl groups.[6]
Nitrostyrenes are also known to be photoreactive. For instance, (E)-β-nitrostyrenes can undergo photoisomerization to the (Z)-isomer upon UV irradiation.[3] The high reactivity of the excited state of nitrostyrenes makes them susceptible to various photochemical transformations.
Table 2: Inferred Relative Photochemical Stability of Substituted Styrenes
| Compound | Key Observations | Inferred Relative Photochemical Stability |
| 4-Chlorostyrene | Undergoes photo-oxidative degradation upon UV irradiation.[6] | Moderate |
| 4-Nitrostyrene | Known to undergo photoisomerization and other photochemical reactions.[3] The strong electron-withdrawing group can increase susceptibility to photoreactions. | Lower |
Oxidative Stability
Oxidative degradation is a common pathway for the decomposition of organic compounds, often initiated by heat, light, or the presence of radical initiators. For substituted styrenes, the vinyl group is a potential site for oxidative attack.
The kinetics of styrene epoxidation by chlorite, where chlorine dioxide is the active epoxidizing agent, have been studied for various para-substituted styrenes.[7] The rate constants for the reaction with ClO₂ were determined for a series of substituted styrenes, including p-chloro and p-nitro derivatives. These studies provide insights into the susceptibility of the vinyl group to oxidative attack. Generally, electron-withdrawing groups decrease the rate of electrophilic attack on the double bond. However, the overall oxidative stability is a complex interplay of electronic effects and the stability of reaction intermediates.
The catalytic wet peroxide oxidation of phenolic compounds has also been studied, providing kinetic and thermodynamic parameters for the degradation of chloro-derivatives of phenol.[8] While not directly comparable to styrenes, these studies highlight the susceptibility of chlorinated aromatic compounds to oxidative degradation.
Given the high reactivity of nitrostyrenes as Michael acceptors due to the electron-deficient nature of the double bond, it is plausible that they are more susceptible to nucleophilic attack by oxidizing species or can more readily form radical intermediates that initiate oxidative degradation.
Table 3: Inferred Relative Oxidative Stability of Substituted Styrenes
| Compound | Key Observations | Inferred Relative Oxidative Stability |
| 4-Chlorostyrene | Susceptible to oxidative degradation, with kinetics influenced by the chloro substituent.[7] | Moderate |
| 4-Nitrostyrene | The highly electron-deficient double bond is reactive towards nucleophilic attack, potentially increasing susceptibility to certain oxidative pathways. | Lower |
Experimental Protocols for Stability Assessment
To provide a framework for the direct comparison of the stability of chloro- and nitro-substituted styrenes, this section outlines detailed experimental protocols for assessing their thermal, photochemical, and oxidative stability. These protocols are designed to be self-validating and are based on established analytical techniques.
Synthesis and Purification of Substituted Styrenes
Accurate stability studies begin with high-purity starting materials. The following are general procedures for the synthesis and purification of 4-chlorostyrene and 4-nitrostyrene.
Synthesis of 4-Chlorostyrene: A common method for the synthesis of 4-chlorostyrene is the Wittig reaction between 4-chlorobenzaldehyde and methyltriphenylphosphonium bromide.[2][9] An alternative route involves the catalytic dehydration of 4-chlorophenylethanol.[2] Purification is typically achieved by fractional distillation under reduced pressure.[3]
Synthesis of 4-Nitrostyrene: The most prevalent method is the Henry-Knoevenagel condensation of benzaldehyde with nitromethane, often catalyzed by a base such as an amine or an alkali hydroxide.[1][10] Microwave-assisted synthesis can significantly reduce reaction times.[10] Purification is commonly performed by recrystallization from a suitable solvent like ethanol.[11]
Accelerated Stability Testing Protocol
Accelerated stability studies are designed to predict the long-term stability of a substance by subjecting it to elevated stress conditions.[12] The following protocol is based on ICH guidelines and ASTM standards for accelerated aging.[7][9][10]
Objective: To compare the degradation rates of 4-chlorostyrene and 4-nitrostyrene under accelerated thermal and photolytic conditions.
Materials and Equipment:
-
High-purity 4-chlorostyrene and 4-nitrostyrene
-
Amber glass vials with PTFE-lined caps
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber with a light source conforming to ICH Q1B guidelines
-
HPLC or GC system with a suitable detector (e.g., UV-Vis, FID, or MS)
-
Analytical standards for the parent compounds and potential degradation products
Workflow for Accelerated Stability Testing
Sources
- 1. scribd.com [scribd.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Quantum yield - Wikipedia [en.wikipedia.org]
- 6. ddltesting.com [ddltesting.com]
- 7. steris-ast.com [steris-ast.com]
- 8. waters.com [waters.com]
- 9. csanalytical.com [csanalytical.com]
- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 11. Separation of 3-Nitrostyrene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. pharma.gally.ch [pharma.gally.ch]
Safety Operating Guide
(1-Chloro-2-nitroethenyl)benzene proper disposal procedures
As a Senior Application Scientist, I approach the disposal of highly reactive intermediates not merely as a regulatory checklist, but as an exercise in applied physical organic chemistry. (1-Chloro-2-nitroethenyl)benzene (CAS: 1199-21-9), commonly referred to as
The following guide provides a self-validating, structurally logical framework for the safe handling, neutralization, and disposal of this chemical, ensuring that your laboratory maintains the highest standards of operational safety and scientific integrity.
Mechanistic Causality of Hazards
To safely dispose of (1-Chloro-2-nitroethenyl)benzene, one must first understand why it is hazardous.
The molecule features an alkene conjugated with both a highly electron-withdrawing nitro group and a chloro substituent[1]. This architecture drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, transforming it into an exceptionally aggressive Michael acceptor .
-
Biological Reactivity: Upon exposure to biological tissues, the electrophilic
-carbon rapidly alkylates nucleophilic residues—specifically cysteine thiols in proteins. This irreversible covalent binding is the direct mechanistic cause of its severe lachrymatory (tear-inducing) and skin-sensitizing properties[2]. -
Chemical Incompatibilities: Because of its electron-deficient nature, the compound is highly incompatible with strong bases (which can initiate violent polymerization or degradation) and strong oxidizers[3][4]. Furthermore, as a halogenated nitroaromatic, improper incineration can release toxic hydrogen chloride and nitrogen oxide (
) gases[4].
Quantitative Data & Waste Classification
To ensure proper logistical handling, all quantitative and classification data is summarized below.
| Parameter | Specification / Classification |
| IUPAC Name | (1-Chloro-2-nitroethenyl)benzene |
| CAS Registry Number | 1199-21-9 |
| Chemical Class | Halogenated Nitroalkene |
| Primary Hazards | Toxic if swallowed, Skin/Eye Irritant, Lachrymator |
| Incompatibilities | Strong bases, strong oxidizers, uncontrolled reducing agents |
| Waste Stream Designation | Halogenated Organic Waste (Solid or Liquid) |
| Required PPE | Double nitrile gloves, chemical splash goggles, lab coat, N95/P100 respirator (if handled outside a fume hood) |
Immediate Spill Response & Containment Protocol
In the event of a spill, standard dry-sweeping is strictly prohibited as it aerosolizes the reactive dust, maximizing inhalation hazard. The following protocol relies on chemical dampening to suppress dust while avoiding exothermic reactions.
Step-by-Step Methodology:
-
Evacuate and Ventilate: Immediately clear personnel from the vicinity. Ensure local exhaust ventilation (or fume hood) is operating at maximum capacity[5].
-
PPE Donning: Responders must don double nitrile gloves (due to the compound's ability to permeate single layers if dissolved in solvent) and splash goggles[4].
-
Dust Suppression (Dampening): Gently dampen the solid spill with 60-70% ethanol. Causality: Ethanol suppresses airborne dust generation and partially solubilizes the alkene without triggering the aggressive exothermic hydrolysis that pure water or basic solutions might cause[3].
-
Inert Collection: Use inert, non-combustible absorbent pads or sand to collect the dampened material. Causality: Nitro compounds can potentially react with combustible, cellulose-based absorbents under specific conditions; inert absorbents are universally safer[3].
-
Decontamination: Wash the affected surface with additional ethanol, followed by a concentrated soap and water solution to hydrolyze and remove residual traces[3].
-
Waste Segregation: Place all collected material and contaminated PPE into a clearly labeled, sealable hazardous waste container designated for "Halogenated Organic Solid Waste."
Advanced Chemical Neutralization (Reduction) Protocol
For laboratories equipped with advanced synthetic capabilities, the immediate hazard of the nitroalkene can be proactively mitigated prior to disposal via chemical reduction. This transforms the highly reactive Michael acceptor into a significantly less hazardous saturated amine or nitroalkane[5]. Note: This procedure must only be performed by trained chemists.
Step-by-Step Methodology:
-
Preparation: In a well-ventilated fume hood, dissolve the (1-Chloro-2-nitroethenyl)benzene waste in a compatible alcoholic solvent (e.g., ethanol or methanol) within a round-bottom flask.
-
Thermal Control: Submerge the flask in an ice-water bath (0°C). Causality: The reduction of nitroalkenes is highly exothermic; cooling prevents solvent boil-off and thermal runaway.
-
Reagent Addition: Slowly, and in small portions, add a mild reducing agent such as Sodium Borohydride (
). Causality: Portion-wise addition controls the rate of hydrogen gas evolution[5]. -
Self-Validating Monitoring: Stir the mixture and monitor the reaction via Thin Layer Chromatography (TLC). Validation: Do not proceed to the next step until the starting material spot (the nitroalkene) has completely disappeared, confirming total neutralization.
-
Quenching: Carefully quench the excess
by the dropwise addition of a weak acid (e.g., dilute acetic acid or saturated ammonium chloride solution) until gas evolution ceases[5]. -
Final Disposal: Transfer the neutralized, aqueous-organic mixture to the "Halogenated Organic Liquid Waste" container for standard EHS pickup.
Disposal Workflow Visualization
Workflow for the safe handling, neutralization, and disposal of (1-Chloro-2-nitroethenyl)benzene.
References
- CymitQuimica.CAS 1199-21-9: (1-Chloro-2-nitroethenyl)benzene Properties & Synonyms.
- National Center for Biotechnology Information (NIH).PubChem Compound Summary for CID 7626, Beta-Nitrostyrene.
- NOAA CAMEO Chemicals.BETA-NITROSTYRENE: Reactive Group Incompatibilities and Spill Response.
- Benchchem.Essential Procedures for the Safe Disposal of Nitroalkenes.
- Fisher Scientific.Safety Data Sheet: trans-beta-Nitrostyrene.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
